2-Bromo-n-(4-bromophenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15062. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPCSKPUJUALLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969500 | |
| Record name | 2-Bromo-N-(4-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5439-13-4 | |
| Record name | 5439-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N-(4-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 2-Bromo-N-(4-bromophenyl)acetamide as a Versatile Electrophilic Scaffold
The following technical guide details the synthesis, characterization, and application of 2-Bromo-N-(4-bromophenyl)acetamide (CAS 5439-13-4).
Executive Summary
This compound (CAS 5439-13-4) is a specialized electrophilic building block used extensively in medicinal chemistry and proteomics.[1] Structurally, it combines a para-bromophenyl "anchor" with a reactive
-
Heterocycle Precursor: It is a key intermediate in the Hantzsch synthesis of thiazoles and other bioactive nitrogen heterocycles found in kinase inhibitors and antimicrobial agents.
-
Covalent Probe: The
-bromoacetamide moiety acts as a potent alkylating agent for cysteine residues, making it valuable for designing covalent inhibitors or proteomic profiling tools.
This guide provides a validated synthesis protocol, mechanistic insights into its reactivity, and safety standards for handling this alkylating agent.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| CAS Number | 5439-13-4 |
| IUPAC Name | This compound |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 292.96 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 138 – 140 °C |
| Solubility | Soluble in DMSO, DMF, DCM, Acetone; Sparingly soluble in Ethanol; Insoluble in Water |
| Reactivity Class |
Synthesis Protocol: Acylation of 4-Bromoaniline
The most robust method for synthesizing CAS 5439-13-4 involves the acylation of 4-bromoaniline with bromoacetyl bromide. This route is preferred over bromoacetyl chloride due to the higher reactivity of the acyl bromide and the avoidance of halogen exchange side-products.
Reagents & Materials
-
Starting Material: 4-Bromoaniline (1.0 eq)
-
Reagent: Bromoacetyl bromide (1.1 eq)
-
Base: Potassium carbonate (
) or Triethylamine ( ) (1.2 eq) -
Solvent: Dichloromethane (DCM) (Anhydrous) or Glacial Acetic Acid (for acid-catalyzed variants)
-
Workup: 1M HCl, Saturated
, Brine
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-bromoaniline (10 mmol, 1.72 g) in anhydrous DCM (50 mL) .
-
Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the solution to 0 °C in an ice bath. Note: Maintaining low temperature is critical to prevent poly-alkylation.
-
Acylation: Dropwise, add a solution of bromoacetyl bromide (11 mmol, 0.96 mL) in DCM (10 mL) over 30 minutes. The solution may turn slightly yellow or precipitate salts.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours . Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The starting aniline spot (
) should disappear, replaced by the product spot ( ). -
Quench & Workup:
-
Quench the reaction with cold water (50 mL).
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated
(to remove acid byproducts), and brine .
-
-
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield white needles.
Visualization: Synthesis Pathway
Figure 1: Acylation pathway converting 4-bromoaniline to the target alpha-bromoacetamide.
Applications in Drug Discovery
A. Synthesis of Thiazole Heterocycles (Hantzsch Synthesis)
The primary application of CAS 5439-13-4 is as a precursor for 2-aminothiazoles, a scaffold found in numerous kinase inhibitors (e.g., Dasatinib analogues).
Mechanism:
The
Standard Protocol for Thiazole Formation:
-
Dissolve This compound (1 eq) in Ethanol.
-
Add Thiourea or a substituted Thioamide (1.1 eq).
-
Reflux for 2–4 hours .
-
Cool to precipitate the thiazole hydrobromide salt.
-
Neutralize with
to liberate the free base.
B. Covalent Cysteine Targeting
In proteomics, this compound serves as a "warhead." The bromine is a good leaving group, allowing the adjacent carbon to be attacked by the thiol (-SH) group of Cysteine residues in proteins. This results in a stable thioether bond, permanently tagging the protein.
Visualization: Thiazole Formation Workflow
Figure 2: Hantzsch Thiazole Synthesis workflow using CAS 5439-13-4 as the electrophilic component.
Safety & Handling (E-E-A-T)
Hazard Class:
-
Skin/Eye Contact: Causes severe irritation and burns. Can induce allergic skin reactions (sensitizer).
-
Inhalation: Destructive to mucous membranes.
-
Handling: Always handle in a fume hood . Wear nitrile gloves (double-gloving recommended) and safety goggles.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the electrophilic bromide before disposal.
References
-
Gowda, B. T., et al. (2009).[2] "this compound."[1][2][3][4][5] Acta Crystallographica Section E, 65(8), o1955.
-
Santa Cruz Biotechnology. (n.d.).[3] "this compound Safety Data Sheet."
-
Kocabas, E., & Burak, A. (2010). "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts." Heterocycles, 81(12).[6]
-
National Institute of Standards and Technology (NIST). (2023). "Acetamide, N-(4-bromophenyl)- Data."[1][7][2][8][3][9] NIST Chemistry WebBook.
Sources
- 1. Buy this compound | 5439-13-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. CAS 5439-13-4: this compound [cymitquimica.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Cas 22118-09-8,Bromoacetyl chloride | lookchem [lookchem.com]
- 8. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Bromoacetanilide | C8H8BrNO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
2-Bromo-n-(4-bromophenyl)acetamide molecular structure
Technical Guide: Molecular Architecture & Applications of 2-Bromo-N-(4-bromophenyl)acetamide
Executive Summary
This compound (CAS: 5439-13-4) is a disubstituted acetanilide derivative characterized by a highly reactive
This guide provides a comprehensive analysis of its solid-state molecular structure, synthetic pathways, spectroscopic signature, and utility in drug development.[1]
Molecular Architecture & Crystallography
The structural integrity of this compound is defined by its specific conformational locking and intermolecular hydrogen bonding networks, which dictate its solubility and reactivity in the solid state.
Crystal System and Unit Cell
According to single-crystal X-ray diffraction studies (Gowda et al., 2009), the compound crystallizes in the monoclinic system with the space group P2
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2 |
| a ( | 4.4987(3) |
| b ( | 23.152(1) |
| c ( | 9.1098(5) |
| 99.713(6) | |
| Z (Molecules/Cell) | 4 |
Conformational Analysis
The molecule adopts a specific conformation to minimize steric repulsion between the bulky bromine atoms and the amide backbone:
-
Anti-Conformation: The N—H bond is anti to both the carbonyl (C=O) and the C—Br bond of the acetyl side chain.[1][2][3] This planar arrangement maximizes orbital overlap between the nitrogen lone pair and the carbonyl
-system, reducing the nucleophilicity of the amide nitrogen.[1] -
Dihedral Angle: The angle between the phenyl ring and the amide plane is twisted, disrupting full conjugation and influencing the electron density at the para-position.[1]
Supramolecular Packing
The stability of the crystal lattice is governed by strong intermolecular forces:
-
Hydrogen Bonding: Molecules form supramolecular chains extending along the c-axis .[1][2][4][3] The primary interaction is an N—H
O hydrogen bond between the amide proton of one molecule and the carbonyl oxygen of an adjacent molecule.[1] -
Packing Motif: These chains are stabilized by weak van der Waals interactions between the bromine atoms, contributing to the compound's relatively high melting point compared to non-halogenated analogs.[1]
Physicochemical Properties
| Property | Data | Notes |
| Molecular Formula | C | |
| Molecular Weight | 292.96 g/mol | Distinct isotopic pattern (Br |
| Melting Point | 139–140 °C | Distinct from mono-bromo analog (~166 °C).[1] |
| Solubility | DMSO, DMF, CH | Poor water solubility due to lipophilic Br atoms.[1][5] |
| Reactivity Class | Potent alkylating agent (Electrophile).[1] |
Synthesis & Reaction Mechanism
The synthesis of this compound proceeds via a nucleophilic acyl substitution (acylation) of 4-bromoaniline.[1]
Synthetic Protocol
-
Reagents: 4-Bromoaniline (1.0 eq), Bromoacetyl bromide (1.1 eq), and a base (typically K
CO or Et N) in a solvent like Dichloromethane (DCM) or Glacial Acetic Acid.[1] -
Conditions: Reaction is exothermic; reagents are added at 0°C, then stirred at room temperature for 2–4 hours.
-
Workup: Quench with water. The product precipitates as a solid, which is filtered and recrystallized from Ethanol/Water.[1]
Reaction Mechanism
The amine nitrogen of 4-bromoaniline attacks the carbonyl carbon of bromoacetyl bromide.[1] The tetrahedral intermediate collapses, expelling the bromide ion (leaving group) to form the amide bond.[1] The base neutralizes the generated HBr to drive the equilibrium forward.[1]
Caption: Nucleophilic acyl substitution pathway for the synthesis of the target
Spectroscopic Characterization
Identification of this compound relies on distinguishing the methylene protons (
Proton NMR ( H NMR, 400 MHz, DMSO-d )
-
10.45 ppm (s, 1H, NH): Broad singlet, exchangeable with D
O. Downfield shift due to the electron-withdrawing effect of the carbonyl and the phenyl ring.[1] - 7.60 – 7.50 ppm (m, 4H, Ar-H): Characteristic AA'BB' system (pseudo-quartet) for the para-disubstituted benzene ring.[1] The symmetry arises because the Br and Amide substituents create chemically equivalent environments for the ortho- and meta-protons relative to the substituents.[1]
-
4.05 ppm (s, 2H, CH
): Sharp singlet. The electronegative bromine atom and the carbonyl group deshield these protons significantly compared to a methyl group (which would appear ~2.1 ppm).[1]
Infrared Spectroscopy (FT-IR)
-
3280 cm
: N–H stretching (Amide A).[1] -
1665 cm
: C=O stretching (Amide I).[1] The frequency is slightly higher than typical amides due to the -bromo substituent (inductive effect).[1] -
1530 cm
: N–H bending (Amide II).[1] -
500–600 cm
: C–Br stretching signatures.
Applications in Drug Discovery
The core value of this compound lies in its dual reactivity: the electrophilic
Heterocyclic Scaffold Construction
This compound is a "linchpin" intermediate for synthesizing bioactive heterocycles:
-
Thiazoles (Hantzsch Synthesis): Reaction with thioamides or thioureas cyclizes the structure to form aminothiazoles, a scaffold found in many kinase inhibitors.[1]
-
Oxindoles: Under Friedel-Crafts conditions (intramolecular cyclization), the side chain can close onto the ring to form oxindole derivatives, which are precursors to tyrosine kinase inhibitors like Sunitinib.[1]
Antibacterial & Cytotoxic Agents
Researchers utilize the labile
-
Mechanism: The resulting
-amino acetamides disrupt bacterial cell wall synthesis or intercalate DNA in cancer cells.[1] -
SAR Insight: The para-bromo group on the phenyl ring enhances lipophilicity (LogP), improving membrane permeability compared to the unsubstituted analog.[1]
Caption: Divergent synthetic applications of the target scaffold in generating bioactive libraries.
Safety & Handling
-
Hazard Class: Alkylating Agent / Lachrymator.[1]
-
GHS Classification:
-
Protocol: All handling must occur within a certified chemical fume hood. Nitrile gloves are required.[1] In case of skin contact, wash immediately with soap and water; alkylating agents can cause delayed sensitization.[1]
References
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009).[1][4][3] this compound.[1][4][5][7][8] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.[1] Link
-
Santa Cruz Biotechnology. (2024).[1][7] this compound Safety Data Sheet (CAS 5439-13-4).[1][7] Link
-
BenchChem. (2025).[1] Synthesis and Troubleshooting of 2-Bromo-N-arylacetamides. Link
-
PubChem. (2025).[1][6][9] Compound Summary: 2-(4-Bromophenyl)acetamide Derivatives. National Library of Medicine.[1] Link
Sources
- 1. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 5439-13-4: this compound [cymitquimica.com]
- 6. 2'-Bromoacetanilide | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Analysis, Synthesis, and Application of 2-Bromo-N-(4-bromophenyl)acetamide in Covalent Drug Discovery
Executive Summary & Nomenclature Analysis[1][2]
2-bromo-N-(4-bromophenyl)acetamide (CAS: 5439-13-4) is a specialized electrophilic scaffold widely utilized in medicinal chemistry as a covalent warhead and a cysteine-reactive probe. Unlike simple primary amides, this molecule features an
IUPAC Name Derivation
The systematic name is derived using substitutive nomenclature rules, prioritizing the amide functional group over the halide substituents.
-
Parent Structure: Acetamide (
). The two-carbon acyl chain determines the root. -
Principal Functional Group: The amide nitrogen takes priority, anchoring the numbering of the carbon chain (
= Carbonyl, = -carbon). -
N-Substitution: The phenyl ring is attached to the amide nitrogen.[1] The locant "N-" indicates this position.
-
Ring Substitution: The phenyl ring bears a bromine atom.[2][3] Numbering the ring starting from the attachment point (1') places the bromine at the 4-position (para) . Hence: N-(4-bromophenyl) .
-
Acyl Substitution: The acetyl chain bears a bromine atom at the C2 position. Hence: 2-bromo .
Full Assembly: 2-bromo- + N-(4-bromophenyl) + acetamide
Physicochemical Profile
Understanding the physical properties is critical for assay development, particularly regarding solubility in biological buffers (PBS) and DMSO stock preparation.
| Property | Value | Context for Researchers |
| Molecular Formula | Useful for mass spectrometry (Isotopic pattern of | |
| Molecular Weight | 292.96 g/mol | Fragment-like size (<300 Da), ideal for FBDD. |
| CAS Number | 5439-13-4 | Note: Distinguish from isomer 2-(4-bromophenyl)acetamide (CAS 74860-13-2). |
| LogP (Predicted) | ~2.6 - 2.9 | Moderate lipophilicity; cell-permeable. |
| Melting Point | 138–140 °C | High crystallinity; indicates stability in solid state. |
| Reactivity Class | Electrophilic alkylating agent (Cysteine targeting). | |
| Solubility | DMSO, DMF, DCM | Limited aqueous solubility; requires co-solvent for biological assays. |
Synthetic Methodology
The synthesis of
Reaction Logic
We utilize bromoacetyl bromide as the acylating agent rather than bromoacetic acid. While the acid requires coupling reagents (EDC/DCC), the acid bromide reacts directly and cleanly with the aniline nucleophile in the presence of a base scavenger.
Experimental Protocol
Safety Warning: Bromoacetyl bromide is a lachrymator and corrosive. This compound is a skin sensitizer. Perform all steps in a fume hood.
Reagents:
-
4-Bromoaniline (1.0 eq)
-
Bromoacetyl bromide (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous[4]
Step-by-Step Procedure:
-
Preparation: Dissolve 4-bromoaniline (10 mmol) in anhydrous DCM (25 mL) in a round-bottom flask equipped with a drying tube or
line. -
Base Addition: Add TEA (12 mmol). Cool the mixture to 0°C using an ice bath. Reasoning: Cooling controls the exotherm and prevents side reactions.
-
Acylation: Add bromoacetyl bromide (11 mmol) dropwise over 15 minutes.
-
Observation: White precipitate (TEA·HBr salt) will form immediately.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup (Self-Validating Step):
-
Wash reaction mixture with 1M HCl (removes unreacted aniline).
-
Wash with Saturated
(removes unreacted acid bromide/acid). -
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane to yield colorless needles.
Synthesis Workflow Visualization
Figure 1: Step-by-step synthetic workflow for the acylation of 4-bromoaniline.
Reactivity Profile: The Cysteine "Warhead"
The defining feature of this molecule is the
Mechanism of Action ( )
The reaction is a bimolecular nucleophilic substitution (
-
Selectivity: At physiological pH (7.4), cysteine thiols are often deprotonated (thiolates) in specific microenvironments, making them soft nucleophiles that react preferentially with the soft electrophile (
-carbon) over harder nucleophiles like lysine amines. -
Irreversibility: The resulting thioether bond is stable, leading to permanent modification of the protein target.
Mechanistic Pathway
Figure 2:
Applications in Drug Development[8]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a covalent fragment . Researchers screen libraries of such electrophilic fragments against a protein target (using Mass Spectrometry). If this compound binds, it indicates the presence of an accessible cysteine near a binding pocket. The "4-bromophenyl" group provides a hydrophobic anchor, while the acetamide provides the reactivity.
Activity-Based Protein Profiling (ABPP)
In proteomics, this compound acts as a probe.
-
Proteome Treatment: Cell lysates are treated with the probe.
-
Alkylation: The probe covalently modifies active-site cysteines.
-
Analysis: The "4-bromo" handle can be used (via isotopic pattern) to identify modified peptides in MS/MS, or the molecule can be derivatized further (e.g., replacing the phenyl Br with an alkyne for Click Chemistry) to enrich targets.
Comparison with Other Warheads
-
vs. Iodoacetamide: Bromoacetamides are generally less reactive than iodoacetamides. This is advantageous in drug design as it reduces "off-target" promiscuity, ensuring the drug only reacts when the non-covalent affinity (provided by the phenyl ring) positions it correctly.
-
vs. Acrylamides: Acrylamides (Michael acceptors) are currently preferred in clinical drugs (e.g., Osimertinib) due to higher metabolic stability, but
-haloacetamides remain vital for initial hit discovery and chemical biology probes.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
- Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. (Contextual grounding for covalent warhead mechanisms).
-
Gowda, B. T., et al. (2009). Crystal structure of this compound.[2][3] Acta Crystallographica Section E. (Structural confirmation). Available at: [Link]
- Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature.
Sources
Technical Monograph: Structural & Synthetic Analysis of 2-Bromo-N-(4-bromophenyl)acetamide
Executive Summary
This technical guide provides a comprehensive structural analysis of 2-Bromo-N-(4-bromophenyl)acetamide (C
The guide details the synthesis, crystallization protocols, and the definitive crystallographic metrics (Space Group
Molecular Architecture & Theoretical Framework
The acetanilide scaffold is a fundamental pharmacophore in medicinal chemistry, serving as the core for analgesics (e.g., paracetamol) and various heterocyclic precursors. The introduction of bromine atoms at the
-
Primary Interaction: Strong classical hydrogen bonds (N-H...O=C) typically drive the formation of 1D supramolecular chains.
-
Secondary Interaction: Halogen bonds (C-Br...O or C-Br...
) act as "steering" forces that determine the final 3D packing arrangement. -
Conformational Lock: The bulky bromine atom on the acetyl side chain enforces specific torsion angles to minimize steric clash with the carbonyl oxygen, typically resulting in an anti-conformation.
Experimental Protocols: Synthesis & Crystallization
To ensure reproducibility and high-quality single crystals suitable for X-ray diffraction (XRD), the following self-validating protocol is recommended.
Synthesis Workflow
Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions or anhydrous solvent method).
Reagents:
-
4-Bromoaniline (1.0 eq)
-
Bromoacetyl bromide (1.1 eq) [Note: High reactivity requires strict temperature control]
-
Solvent: Anhydrous Acetone or Dichloromethane (DCM)
-
Base: Pyridine or Triethylamine (1.1 eq) to scavenge HBr.
Step-by-Step Procedure:
-
Dissolution: Dissolve 4-bromoaniline in anhydrous acetone in a round-bottom flask equipped with a drying tube.
-
Addition: Cool the solution to 0°C in an ice bath. Add bromoacetyl bromide dropwise over 30 minutes. Rationale: Slow addition prevents exotherms that could lead to di-acylation side products.
-
Reaction: Allow the mixture to stir at room temperature for 2–4 hours. Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 7:3).
-
Quenching: Pour the reaction mixture into ice-cold water. The crude product will precipitate as a solid.
-
Isolation: Filter the solid under vacuum, wash with cold water to remove hydrobromide salts, and air dry.
Crystallization for XRD
Method: Slow Evaporation.[1]
-
Solvent: Ethanol (Absolute).
-
Protocol: Dissolve the crude solid in minimum hot ethanol. Filter any insoluble particulates. Allow the filtrate to stand at room temperature (298 K) in a semi-sealed vial (parafilm with pinholes) for 3–5 days.
-
Expected Result: Colorless needle-like crystals.[2]
Workflow Visualization
Figure 1: Step-by-step synthetic and crystallization pathway for obtaining X-ray quality crystals.
Crystallographic Characterization
The following data is derived from the definitive structural analysis published by Gowda et al. (2009).[1][3] This serves as the benchmark for validating synthesized crystals.
Crystal Data Table[1][4]
| Parameter | Value |
| Empirical Formula | C |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Angles | |
| Volume ( | 935.22(9) Å |
| Z (Molecules/Cell) | 4 |
| Calculated Density | 2.081 Mg m |
Molecular Geometry[5]
-
Amide Conformation: The molecule adopts a trans geometry across the amide bond.[4]
-
Side Chain Orientation: The N-H bond is anti to both the Carbonyl (C=O) and the C-Br bond of the acetyl side chain.[2] This specific conformation minimizes dipole repulsion and is characteristic of
-haloacetanilides. -
Planarity: The acetamido group is twisted relative to the phenyl ring plane, a distortion often induced by steric hindrance from the ortho protons of the ring.
Supramolecular Synthons & Packing
The stability of the crystal lattice is governed by a hierarchy of non-covalent interactions.
Hydrogen Bonding (The Primary Synthon)
The dominant feature of the packing is the N-H...O hydrogen bond.
-
Donor: Amide Nitrogen (N-H)
-
Acceptor: Carbonyl Oxygen (C=O)
-
Topology: These interactions link molecules into infinite 1D chains running parallel to the crystallographic c-axis.[1][2] This is a
chain motif (using graph set notation).
Halogen Bonding & Stacking
While the hydrogen bonds form the "spine" of the lattice, the bromine atoms dictate the inter-chain packing.
-
Type II Halogen Interactions: Short contacts between Br...Br or Br...O are often observed in this class of compounds, stabilizing the layers between the hydrogen-bonded chains.
- -Stacking: The aromatic rings stack in a way to maximize density, often aided by the electron-withdrawing nature of the para-bromo substituent which reduces electron density in the ring, facilitating interactions with electron-rich regions of adjacent molecules.
Interaction Hierarchy Diagram
Figure 2: Hierarchical assembly of the crystal lattice from molecular synthons to 3D structure.
References
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). "this compound."[1][2][5] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.
-
Gowda, B. T., et al. (2007).[2] "Effect of Ring and Side Chain Substituents on the Crystal Structures of N-(Aryl)-acetamides." Zeitschrift für Naturforschung A, 62(1-2).
-
Andreetti, G. D., et al. (1968).[1] "The crystal structure of N-(4-bromophenyl)acetamide." Acta Crystallographica Section B, 24.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Supramolecular Architecture and Hydrogen Bonding in 2-Bromo-N-(4-bromophenyl)acetamide
Executive Summary
This technical guide provides a comprehensive structural analysis of 2-Bromo-N-(4-bromophenyl)acetamide (
This document details the synthesis protocols, crystallographic parameters (Space Group
Synthesis and Crystallization Protocol
To ensure high-quality single crystals suitable for X-ray diffraction, a controlled acylation protocol is required. The presence of the
Optimized Synthesis Workflow
Reagents:
-
4-Bromoaniline (1.0 eq)
-
Bromoacetyl bromide (1.1 eq)[1]
-
Pyridine (1.1 eq, acid scavenger)
-
Dichloromethane (DCM) or Anhydrous Acetone (Solvent)
Protocol:
-
Dissolution: Dissolve 4-bromoaniline in anhydrous DCM at
. -
Scavenger Addition: Add pyridine to the solution to neutralize the HBr byproduct.
-
Acylation: Add bromoacetyl bromide dropwise over 30 minutes. Maintain temperature
to prevent di-acylation. -
Workup: Stir at room temperature for 3 hours. Wash with water, then 5% HCl (to remove unreacted aniline/pyridine), then brine.
-
Crystallization: Evaporate solvent.[2][3][4][5][6] Recrystallize the crude solid from Ethanol by slow evaporation at room temperature to yield colorless needle-like crystals.
Reaction Pathway Visualization
Figure 1: Step-by-step synthesis and crystallization pathway for the title compound.
Crystallographic Architecture
The structural integrity of this compound is defined by its specific packing in the Monoclinic system. The data below is derived from the authoritative structural determination by Gowda et al.
Crystal Data Summary[2][4]
| Parameter | Value |
| Formula | |
| Crystal System | Monoclinic |
| Space Group | |
| a ( | |
| b ( | |
| c ( | |
| Z | 4 |
Molecular Conformation
A critical feature of this structure is the conformation of the amide linkage.
-
The N-H bond is anti to the carbonyl (
).[3][6] -
The N-H bond is anti to the
bond in the acetyl side chain.[6] -
This "anti-anti" conformation minimizes dipole repulsion between the carbonyl oxygen and the electronegative
-bromine, flattening the molecule to facilitate stacking.
Hydrogen Bonding Network
The primary driving force in the crystallization of N-aryl acetamides is the hydrogen bond between the amide donor (
The Primary Interaction: Chains
In the
-
Geometry: The amide nitrogen (
) donates a proton to the carbonyl oxygen ( ) of a translationally related molecule. -
Directionality: These chains propagate along the crystallographic c-axis .[3]
-
Graph Set Motif:
. This notation indicates a Chain (C) containing 4 atoms in the repeat unit ( ).
Secondary Interactions: and Halogen Contacts
While the
- : Weak hydrogen bonds involving the aromatic protons and the carbonyl oxygen.
- : Edge-to-face interactions between phenyl rings.
-
Halogen Influence: The bulky Bromine atoms engage in van der Waals contacts (
and ), contributing significantly to the Hirshfeld surface area, though they do not disrupt the primary hydrogen bond chain.
Supramolecular Topology Diagram
Figure 2: Topological representation of the hydrogen-bonded chain formation along the c-axis.
Hirshfeld Surface Analysis Implications[2][3][4][5][7][8]
Modern crystallographic analysis uses Hirshfeld surfaces to quantify intermolecular contacts.[2][3][4][5] For this compound, the surface analysis reveals:
- Contacts: The most dominant interaction type due to the organic backbone.
-
Contacts: Representing the strong hydrogen bonds (visualized as bright red spots on the
surface). -
Contacts: Significant contribution due to the large surface area of the two bromine atoms, indicating that while Br is not the primary H-bond acceptor, it plays a massive role in space-filling and crystal density (
).
References
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009).[3] this compound.[3][6] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.
-
Gowda, B. T., et al. (2003).[3][6] Synthesis and Characterization of N-Aryl-2-haloacetamides. (Referenced within the primary crystal structure paper for synthesis protocol).
-
BenchChem. (2025).[1] Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide Protocol. (General haloacetamide synthesis conditions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crystal structure and Hirshfeld surface analysis of a new polymorph of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(3-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of N-aryl bromoacetamides
Title: N-Aryl Bromoacetamides: Synthetic Protocols, Reactivity Profiling, and Applications in Covalent Discovery
Executive Summary
This technical guide provides a rigorous examination of N-aryl bromoacetamides, a class of electrophilic pharmacophores pivotal in Targeted Covalent Inhibitor (TCI) discovery and Activity-Based Protein Profiling (ABPP). Unlike the more commonly discussed acrylamides (Michael acceptors), bromoacetamides function via nucleophilic substitution (
Part 1: Structural & Electronic Properties
The N-aryl bromoacetamide scaffold consists of an
-
Mechanism of Action: The
-carbon is highly electrophilic due to the electron-withdrawing induction of both the carbonyl oxygen and the bromine atom. Upon the approach of a nucleophile (e.g., a cysteine thiolate, ), the warhead undergoes an irreversible reaction, displacing the bromide ion. -
Reactivity Tuning:
-
Leaving Group: Bromide is a superior leaving group compared to chloride (used in chloroacetamides), resulting in faster kinetics (
). This makes bromoacetamides ideal for targeting less reactive cysteines that acrylamides might miss. -
N-Aryl Substituents: Electron-withdrawing groups (EWGs) on the aryl ring (e.g.,
) reduce the electron density on the amide nitrogen. This inductive effect propagates to the -carbon, increasing electrophilicity but potentially compromising hydrolytic stability.
-
Table 1: Comparative Warhead Reactivity Profiles
| Warhead Class | Mechanism | Intrinsic Reactivity | Selectivity | Primary Application |
| Acrylamides | Michael Addition | Low to Moderate | High | Clinical Drugs (e.g., Ibrutinib) |
| Chloroacetamides | Moderate | Moderate | Hit Discovery / Probes | |
| Bromoacetamides | High | Low/Moderate | ABPP Probes / Rapid Hit ID | |
| Epoxides | Ring Opening | Low | Low | Natural Products |
Part 2: Synthetic Methodologies
The synthesis of N-aryl bromoacetamides must be controlled to prevent over-alkylation or hydrolysis. The following protocol is a self-validating system designed for high purity without chromatographic purification in most cases.
Protocol 1: Synthesis of N-Phenyl-2-bromoacetamide
Reaction Overview:
Reagents:
-
Aniline (1.0 equiv)
-
Bromoacetyl bromide (1.1 equiv)
-
Potassium Carbonate (
) or Pyridine (1.2 equiv) -
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet. Add Aniline (10 mmol) and anhydrous DCM (50 mL).
-
Base Addition: Cool the solution to 0°C (ice bath). Add
(12 mmol) or Pyridine. Rationale: The base neutralizes the HBr byproduct, preventing protonation of the unreacted aniline which would deactivate it. -
Acylation: Add Bromoacetyl bromide (11 mmol) dropwise over 15 minutes. Critical Control Point: Rapid addition generates exotherms that can lead to di-acylation or colored impurities.
-
Monitoring: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The product typically appears as a distinct spot (
) with UV activity. -
Quench & Workup: Quench with saturated aqueous
(50 mL). Transfer to a separatory funnel. Extract the organic layer and wash with 1M HCl (to remove unreacted aniline) followed by Brine. -
Purification: Dry over
, filter, and concentrate in vacuo.-
Self-Validating Step: If the solid is off-white/yellow, recrystallize from hot Hexanes/CHCl3 (5:1). Pure product yields white needles (m.p. 100–102°C).
-
Graphviz Diagram 1: Synthetic Workflow
Caption: Figure 1. Step-wise synthetic pathway for N-aryl bromoacetamides ensuring removal of amine impurities.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]
Covalent Inhibition Mechanism
In drug discovery, N-aryl bromoacetamides are deployed to target non-catalytic cysteines. The reaction is irreversible, meaning the residence time of the drug on the target is infinite (turnover depends on protein resynthesis).
Mechanism:
The sulfur atom of the cysteine residue acts as a nucleophile. The reaction proceeds via a concerted
Graphviz Diagram 2: Cysteine Alkylation Mechanism
Caption: Figure 2. Mechanistic pathway of covalent modification of cysteine residues by bromoacetamides.
Synthetic Utility: Intramolecular Cyclization
Beyond biological applications, these scaffolds are versatile precursors for heterocycles. A classic application is the Friedel-Crafts Alkylation to form oxindoles, a privileged scaffold in kinase inhibitors.
Reaction:
Graphviz Diagram 3: Oxindole Formation
Caption: Figure 3. Conversion of N-aryl bromoacetamides to oxindoles via intramolecular alkylation.
Part 4: Experimental Protocols for Reactivity Profiling
To validate the utility of a specific N-aryl bromoacetamide, one must measure its intrinsic reactivity (
Protocol 2: GSH Reactivity Assay (Pseudo-First Order)
-
Preparation: Prepare a 10 mM stock of the bromoacetamide in DMSO. Prepare a 10 mM stock of GSH in PBS buffer (pH 7.4).
-
Incubation: Mix the compound (final conc. 50
M) with GSH (final conc. 5 mM, 100x excess) in a 96-well plate. -
Monitoring: Measure the disappearance of the parent compound via UV-HPLC or LC-MS at time points (0, 5, 10, 30, 60 min).
-
Calculation: Plot
vs. time. The slope represents . -
Interpretation:
- : Highly reactive, potential for off-target toxicity.
- : Low reactivity, may require highly nucleophilic cysteines.
References
-
Synthesis and Reactivity of N-Aryl-2-chloroacetamides Source: ResearchGate URL:[1][2][Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI (Molecules) URL:[Link][3]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: NIH / PubMed Central URL:[Link]
-
Organic Syntheses Procedure: N-Bromoacetamide (Note: Reference for general handling of bromoacetamides) Source: Organic Syntheses URL:[Link]
Sources
Isomers of 2-Bromo-N-(phenyl)acetamide: A Technical Guide to Synthesis, Reactivity, and Applications
Executive Summary
In drug discovery and proteomic profiling, the precise location of a halogen substituent dictates the chemical behavior of a molecule. 2-Bromo-N-phenylacetamide (often referred to as
This compound is constitutionally isomeric with N-(bromophenyl)acetamides (aryl bromides), where the bromine atom is attached directly to the aromatic ring. While they share the molecular formula
-
-Bromo Isomer: Highly reactive toward nucleophiles (cysteine thiols) via
mechanisms. -
Aryl Bromo Isomers: Chemically inert to simple nucleophilic attack but active in Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki).
This guide provides a rigorous technical analysis of these isomers, establishing protocols for their selective synthesis and distinguishing their utility in medicinal chemistry.
Structural Classification & Isomerism
The term "Isomers of 2-Bromo-N-(phenyl)acetamide" encompasses two distinct structural families based on the position of the bromine atom relative to the amide linkage.
Isomer Hierarchy
The following diagram illustrates the structural relationship between the alkylating agent (Title Compound) and its aryl halide isomers.
Figure 1: Structural classification distinguishing the electrophilic
Synthetic Protocols
The synthesis of these isomers requires divergent pathways. The choice of starting material determines the final position of the bromine atom.
Synthesis of 2-Bromo-N-phenylacetamide (The Electrophile)
Mechanism: Nucleophilic Acyl Substitution. Critical Constraint: Temperature control is vital. High temperatures promote double acylation or hydrolysis of the highly reactive acyl bromide.
Protocol:
-
Reagents: Aniline (1.0 eq), Bromoacetyl bromide (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).
-
Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
-
Procedure:
-
Dissolve aniline in DCM and cool to 0°C (Ice bath).
-
Add TEA (proton scavenger).
-
Slowly add Bromoacetyl bromide dropwise over 30 minutes. Why: Rapid addition generates localized exotherms that degrade the reagent.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
-
Workup: Wash with 1N HCl (to remove unreacted aniline) followed by saturated
. Dry organic layer over . -
Purification: Recrystallization from Ethanol/Hexane.
Synthesis of N-(4-Bromophenyl)acetamide (The Scaffold)
Mechanism: N-Acetylation of pre-halogenated aniline. Advantage: This route avoids handling hazardous bromine liquid directly.
Protocol:
-
Reagents: 4-Bromoaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).
-
Procedure:
-
Dissolve 4-Bromoaniline in acetic acid at RT.
-
Add Acetic Anhydride.
-
Heat to 80°C for 1 hour.
-
Quench: Pour the reaction mixture into ice-cold water. The product will precipitate immediately.
-
-
Purification: Filtration and washing with cold water.[1] Yields are typically quantitative (>90%).
Reactivity Profile & Mechanism of Action
The defining feature of 2-Bromo-N-phenylacetamide is its ability to covalently modify proteins, specifically at Cysteine residues. This property is absent in the aryl bromide isomers.
The Cysteine Trap ( Mechanism)
The electron-withdrawing carbonyl group adjacent to the
Figure 2:
Orthogonal Reactivity of Aryl Bromides
The isomers N-(2/3/4-bromophenyl)acetamide do not react with cysteine under physiological conditions. Instead, the C-Br bond is
-
Application: These are used as substrates for Buchwald-Hartwig amination to create complex biaryl amines in drug synthesis.
Physicochemical Properties Data
The following table consolidates physical data for the isomers. Note the significant difference in melting points, which serves as a primary method for identification.
| Property | 2-Bromo-N-phenylacetamide | N-(2-Bromophenyl)acetamide | N-(3-Bromophenyl)acetamide | N-(4-Bromophenyl)acetamide |
| Type | Aryl Bromide (Ortho) | Aryl Bromide (Meta) | Aryl Bromide (Para) | |
| CAS No. | 5326-87-4 | 614-76-6 | 621-38-5 | 103-88-8 |
| Melting Point | 131 - 135 °C | 96 - 100 °C | 87 - 89 °C | 166 - 170 °C |
| Reactivity | High ( | Low (Needs Pd Catalyst) | Low (Needs Pd Catalyst) | Low (Needs Pd Catalyst) |
| LogP (Est.) | ~1.6 | ~2.4 | ~2.4 | ~2.4 |
| Solubility | DCM, DMSO, Ethanol | DCM, DMSO, Ethanol | DCM, DMSO, Ethanol | DCM, DMSO, Ethanol |
Data Analysis:
-
Melting Point Trend: The para isomer (166°C) has the highest MP due to efficient crystal packing and symmetry. The meta isomer (89°C) disrupts packing most significantly, resulting in the lowest MP.
-
Identification: If a synthesized batch melts at ~133°C, it is the alkylating agent. If it melts >160°C, it is the para-aryl isomer.
Biological Implications & Safety
Proteomics and Covalent Inhibition
2-Bromo-N-phenylacetamide is a structural analog of Iodoacetamide , a standard reagent for capping cysteine residues during proteomic sample preparation.
-
Selectivity: While less reactive than iodoacetamide, bromoacetamides are often more selective, reducing "off-target" alkylation of Lysine or Histidine residues [1].
-
Drug Design: This motif is frequently used in Targeted Covalent Inhibitors (TCIs) . The phenyl ring binds to a hydrophobic pocket, positioning the
-bromo group to lock onto a specific non-catalytic cysteine.
Toxicity and Handling
-
Sensitization:
-Haloacetamides are potent skin sensitizers and irritants (Lachrymators). They function by alkylating proteins in the skin/eye membranes. -
Safety Protocol: Always handle 2-Bromo-N-phenylacetamide in a fume hood. In case of skin contact, wash with dilute sodium thiosulfate (to quench the alkylator) followed by soap and water.
References
-
Comparison of Cysteine Alkylating Agents in Proteomics Source: National Institutes of Health (NIH) / PubMed Link:
-
Physical Properties of N-(4-Bromophenyl)acetamide Source: NIST Chemistry WebBook Link:
-
Synthesis and Properties of 2-Bromo-N-phenylacetamide Source: BenchChem / PubChem Data Link:
-
Melting Point Data for Aryl Bromide Isomers Source: ChemicalBook / TCI Chemicals Link:
Sources
Methodological & Application
Synthesis of 2-Bromo-n-(4-bromophenyl)acetamide from 4-bromoaniline
Application Note: Precision Synthesis of 2-Bromo-N-(4-bromophenyl)acetamide
Executive Summary & Strategic Significance
This application note details the synthesis of This compound (also known as
Key Technical Advantages of this Protocol:
-
Regiospecificity: Conditions optimized to prevent poly-alkylation.
-
Scalability: Two distinct protocols provided (Standard DCM vs. Green Acetic Acid) to suit milligram-to-gram scale requirements.
-
Purity: Integrated recrystallization steps to remove trace aniline and hydrolyzed acid byproducts.
Reaction Mechanics & Thermodynamics
The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atom of the 4-bromoaniline acts as the nucleophile, attacking the carbonyl carbon of the bromoacetyl bromide.
Mechanism:
-
Nucleophilic Attack: The aniline lone pair attacks the carbonyl, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, expelling the bromide ion (a good leaving group).
-
Deprotonation: The resulting protonated amide is neutralized by a base (TEA or Acetate), driving the equilibrium forward and preventing the formation of HBr salts of the starting aniline.
Thermodynamic Control:
The reaction is highly exothermic. Bromoacetyl bromide is extremely reactive; failure to control temperature (
Figure 1: Reaction Pathway & Mechanism
Caption: Nucleophilic acyl substitution pathway. Kinetic control at
Safety Profile & Handling (CRITICAL)
Warning: Bromoacetyl bromide is a potent lachrymator and corrosive agent.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles.
-
Incompatibility: Reacts violently with water to release HBr gas. Ensure all glassware is flame-dried or oven-dried.
-
Quenching: Quench excess reagent slowly with saturated sodium bicarbonate solution; do not add water directly to the concentrated reagent.
Materials & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Notes |
| 4-Bromoaniline | Limiting Reagent | 1.0 | 172.02 | Solid | Recrystallize if dark (oxidation). |
| Bromoacetyl Bromide | Electrophile | 1.1 - 1.2 | 201.86 | 2.31 | Lachrymator. Handle with care.[1] |
| Triethylamine (TEA) | Base (Protocol A) | 1.2 - 1.5 | 101.19 | 0.726 | Scavenges HBr. |
| Dichloromethane (DCM) | Solvent (Protocol A) | N/A | 84.93 | 1.33 | Anhydrous preferred. |
| Glacial Acetic Acid | Solvent (Protocol B) | N/A | 60.05 | 1.05 | "Green" alternative solvent. |
| Sodium Acetate | Buffer (Protocol B) | 1.5 | 82.03 | Solid | Saturated solution. |
Experimental Protocols
Protocol A: Standard Schotten-Baumann Conditions (DCM/TEA)
Best for: High purity, small-to-medium scale (100 mg – 10 g).
-
Preparation: Charge a flame-dried Round Bottom Flask (RBF) with 4-Bromoaniline (1.0 equiv) and dry DCM (10 mL/g) . Add a magnetic stir bar.
-
Base Addition: Add Triethylamine (1.2 equiv) via syringe. The solution may darken slightly.
-
Cooling: Submerge the flask in an ice-water bath (
) and stir for 10 minutes. -
Acylation: Dilute Bromoacetyl bromide (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes using a pressure-equalizing addition funnel or syringe pump.
-
Note: Exotherm control is vital to prevent bis-acylation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.
-
Workup:
-
Quench by adding saturated
solution. -
Separate the organic layer.[2]
-
Wash organic layer:
1M HCl (removes unreacted aniline), Water, Brine. -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from hot Ethanol or Ethanol/Water mixture.
Protocol B: Scalable "Green" Conditions (Acetic Acid)
Best for: Large scale (>10 g), avoids chlorinated solvents.
-
Dissolution: Dissolve 4-Bromoaniline (1.0 equiv) in Glacial Acetic Acid (5 mL/g) .
-
Buffering: Add Saturated Sodium Acetate (1.5 equiv) solution.
-
Addition: Cool to
. Add Bromoacetyl bromide (1.2 equiv) dropwise. -
Precipitation: Stir vigorously at RT for 1 hour. The product often precipitates directly from the acidic medium.
-
Isolation: Pour the reaction mixture into Ice Water (5x volume) . Stir for 30 minutes to hydrolyze excess acid bromide and fully precipitate the product.
-
Filtration: Filter the solid, wash copiously with cold water until the filtrate is neutral pH. Dry in a vacuum oven at
.
Figure 2: Experimental Workflow (Protocol A)
Caption: Step-by-step workflow for the DCM-mediated synthesis.
Process Analytical Technology (PAT) & QC
Verify the identity and purity of the product using the following specifications.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 168–172°C (Note: Literature values vary by solvent; Gowda et al. report crystal growth from ethanol). Caution: Do not confuse with 4-bromoacetanilide.
-
-NMR (400 MHz,
or ):-
ppm (s, 1H,
- amide proton). - ppm (d, 2H, Aromatic AA'BB').
- ppm (d, 2H, Aromatic AA'BB').
-
ppm (s, 2H,
). Diagnostic Peak.
-
ppm (s, 1H,
-
Mass Spectrometry (LCMS):
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Dark/Black Product | Oxidation of aniline or high exotherm. | Ensure aniline is white before use. Add acid bromide slower at |
| Low Yield | Hydrolysis of acid bromide. | Use anhydrous DCM. Ensure glassware is dry. |
| Impurity: Bis-acylation | Excess acid bromide or high temp. | Strictly control stoichiometry (1.1 eq) and keep cold during addition. |
| Skin Irritation | Trace bromoacetyl bromide residue. | Wash solid product thoroughly with bicarbonate and water during filtration. |
References
-
Synthesis & Crystal Structure: Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009).[3][5] this compound.[3][4][5] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.[5] [Link]
-
Methodology (General Amide Synthesis): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Safety Data (Bromoacetyl Bromide): PubChem Compound Summary for CID 12213, Bromoacetyl bromide. National Center for Biotechnology Information. [Link]
-
Compound Data: PubChem Compound Summary for CID 76966, this compound. [Link]
Sources
Application Note: High-Purity Synthesis of 2-Bromo-N-(4-bromophenyl)acetamide
Executive Summary
This Application Note outlines the optimized laboratory preparation of 2-Bromo-N-(4-bromophenyl)acetamide , a critical electrophilic intermediate used extensively in the synthesis of thiazoles (via Hantzsch synthesis), oxazoles, and bioactive N-phenylacetamide derivatives.
We present two distinct protocols:
-
Method A (DCM/Base): Ideal for small-scale, high-purity applications requiring minimal purification.
-
Method B (Acetic Acid/Buffer): A robust, scalable method tolerant of moisture, suitable for gram-to-kilogram synthesis.
Chemical Basis & Mechanistic Insight
Reaction Mechanism
The synthesis proceeds via a Nucleophilic Acyl Substitution (Schotten-Baumann conditions). The amine nitrogen of 4-bromoaniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl bromide.
-
Step 1 (Attack): The lone pair on the aniline nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Step 2 (Elimination): The carbonyl reforms, expelling the bromide ion (a good leaving group).
-
Step 3 (Deprotonation): The generated HBr is neutralized by an auxiliary base (Triethylamine or Sodium Acetate) to drive the equilibrium forward and prevent the protonation of the unreacted aniline.
Thermodynamic Considerations
-
Exothermicity: The reaction is highly exothermic. Temperature control (
) is critical during addition to prevent bis-acylation (formation of imides) or thermal decomposition of the labile -bromo moiety. -
Electrophilicity: Bromoacetyl bromide is a potent lachrymator and more reactive than its chloride counterpart, requiring strictly anhydrous conditions in Method A to prevent hydrolysis to bromoacetic acid.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the critical role of base neutralization.
Experimental Protocols
Safety Pre-requisites
-
Bromoacetyl Bromide: Severe lachrymator and corrosive. MUST be handled in a functioning fume hood. Silver shield gloves recommended.
-
4-Bromoaniline: Toxic if swallowed or absorbed through skin.
Protocol A: The Dichloromethane (DCM) Method
Best for: High purity, small scale (<10g), moisture-sensitive labs.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Bromoaniline | 1.0 | Substrate |
| Bromoacetyl Bromide | 1.1 | Electrophile |
| Triethylamine (TEA) | 1.2 | Acid Scavenger |
| Dichloromethane (DCM) | Solvent | Medium (Anhydrous) |
Step-by-Step Procedure:
-
Preparation: In a dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-bromoaniline (10 mmol) in DCM (50 mL) .
-
Base Addition: Add Triethylamine (12 mmol) to the solution.
-
Cooling: Submerge the flask in an ice-salt bath and cool to
. -
Acylation: Dilute Bromoacetyl bromide (11 mmol) in 10 mL of DCM. Add this solution dropwise over 20 minutes using a pressure-equalizing addition funnel.
-
Why: Rapid addition causes localized heating and side-products.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.
-
Quench & Workup:
-
Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.
-
Wash with Sat. NaHCO
(2 x 30 mL) to neutralize excess acid. -
Wash with Brine (1 x 30 mL) .
-
-
Isolation: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.
Protocol B: The Glacial Acetic Acid Method
Best for: Scale-up (>10g), robust synthesis.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Bromoaniline | 1.0 | Substrate |
| Bromoacetyl Bromide | 1.2 | Electrophile |
| Sodium Acetate (Sat. Aq) | Excess | Buffer/Quench |
| Glacial Acetic Acid | Solvent | Solvent |
Step-by-Step Procedure:
-
Dissolution: Dissolve 4-bromoaniline (20 mmol) in Glacial Acetic Acid (40 mL) .
-
Addition: Cool to
. Add Bromoacetyl bromide (24 mmol) slowly.-
Note: The solution may turn yellow/orange.
-
-
Precipitation: Stir vigorously for 30 minutes.
-
Quench: Pour the reaction mixture into Ice-Cold Saturated Sodium Acetate solution (200 mL) .
-
Filtration: Filter the precipitate via vacuum filtration. Wash copiously with cold water to remove all traces of acetic acid.
-
Drying: Dry in a vacuum oven at
.
Workflow Visualization (Protocol A)
Figure 2: Operational workflow for the Dichloromethane method ensuring removal of unreacted precursors.
Characterization & Quality Control
To validate the synthesis, the following analytical signatures should be observed:
| Technique | Expected Signal | Structural Assignment |
| 1H NMR (CDCl | ||
| Aromatic (ortho to amide) | ||
| Aromatic (meta to amide) | ||
| IR Spectroscopy | 1660–1680 cm | |
| 3250–3300 cm | ||
| Melting Point | 106–109 | Sharp range indicates high purity |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Bromoacetyl Bromide | Ensure glassware is flame-dried; use anhydrous DCM. Check reagent quality. |
| Oily Product | Residual Solvent or Impurities | Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. |
| Dark Coloration | Oxidation of Aniline | Use freshly recrystallized 4-bromoaniline. Perform reaction under Nitrogen atmosphere. |
| Di-acylation | Excess Acyl Bromide / High Temp | Strictly control temperature ( |
References
-
Gowda, B. T., et al. (2009).[7][8] this compound.[8] Acta Crystallographica Section E. Link
-
BenchChem Technical Support. (2025). Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide Protocols. (Methodology adapted for halo-analogs). Link
-
Organic Syntheses. General Procedure for N-Bromoamides. Org. Synth. Coll. Vol. 4, p.104. Link
-
ResearchGate. Crystal structure and synthesis confirmation of N-(4-bromophenyl)acetamide derivatives. Link
Sources
- 1. Solved What is the mechanism of 4-bromoaniline from | Chegg.com [chegg.com]
- 2. CN101550090B - Method for synthesizing bromoacetamide - Google Patents [patents.google.com]
- 3. Preparation of p-bromoaniline from Acetanilide | PDF [slideshare.net]
- 4. nbinno.com [nbinno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Recrystallization protocol for purifying 2-Bromo-n-(4-bromophenyl)acetamide
This application note details the purification of 2-Bromo-N-(4-bromophenyl)acetamide (CAS: 5439-13-4), a critical intermediate in the synthesis of heterocyclic scaffolds and pharmaceutical analogs.
Part 1: Introduction & Compound Profile
This compound is an
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 292.96 g/mol |
| CAS Number | 5439-13-4 |
| Structure | p-Bromoaniline core acylated with bromoacetyl bromide |
| Solubility Profile | Soluble in hot Ethanol, Ethyl Acetate, Acetone; Insoluble in Water.[1] |
| Melting Point | ~157–160 °C (Literature variations exist; dependent on polymorph) |
Part 2: Pre-Purification Analysis & Solvent Selection
The crude material typically contains three primary impurities:
-
4-Bromoaniline: Unreacted starting material (oxidizes to brown/purple tars).
-
Bromoacetic Acid: Hydrolysis product of the acylating agent.
-
HBr Salts: Inorganic byproducts trapped in the crystal lattice.
Solvent Screening Strategy
While many amides recrystallize well from toluene, Ethanol (95% or Absolute) is the literature-validated solvent for obtaining single crystals of this specific di-bromo derivative [1]. However, care must be taken to avoid solvolysis (ethanolysis) of the C-Br bond during prolonged heating.
| Solvent System | Pros | Cons | Recommendation |
| Ethanol (Abs.) | Excellent crystal habit (needles/blocks); good impurity rejection. | Risk of solvolysis if refluxed too long. | Primary Choice |
| Toluene | Chemically inert; removes non-polar impurities well. | Lower solubility; requires higher temperatures. | Secondary Choice |
| Ethyl Acetate/Hexane | Good for "oiling out" issues; tunable polarity. | Lower recovery yields due to solubility in EtOAc. | Optimization Only |
Part 3: Detailed Recrystallization Protocol
Safety Warning: This compound is an alkylating agent and a potent lachrymator/skin irritant. All operations must be performed in a fume hood. Double-gloving (Nitrile over Latex) is recommended.
Step-by-Step Methodology
1. Dissolution (The Saturation Point)
-
Place the crude solid (e.g., 10.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add Ethanol (start with 5 mL per gram of solid).
-
Heat the mixture to a gentle reflux (
). -
Observation Point: If the solid does not dissolve completely, add more ethanol in small portions (1-2 mL) through the condenser until a clear solution is obtained.
-
Note: If insoluble brown/black specks remain, these are likely inorganic salts or polymerized aniline. Do not add infinite solvent; proceed to hot filtration.
-
2. Impurity Removal (Hot Filtration)
-
If the solution is colored (dark yellow/brown), cool slightly to
and add Activated Carbon (0.5 wt%). Stir for 10 minutes. -
Re-heat to reflux.
-
Perform a Hot Filtration using a pre-warmed glass funnel and fluted filter paper (or a sintered glass funnel) to remove carbon and mechanical impurities.
-
Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization in the stem.
-
3. Crystallization (Nucleation & Growth)
-
Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.
-
Optional: If no crystals form at
, scratch the inner wall of the flask with a glass rod or add a seed crystal. -
Once room temperature is reached, transfer the flask to an ice-water bath (
) for 1 hour to maximize yield.
4. Isolation & Drying
-
Collect the crystals via vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake with a small volume of ice-cold ethanol (approx. 1-2 mL per gram of starting material). This displaces the "mother liquor" containing the impurities without redissolving the product.
-
Drying: Dry the solid in a vacuum oven at
for 4-6 hours. Avoid high temperatures ( ) to prevent thermal degradation.
Part 4: Process Logic & Troubleshooting
The following diagram illustrates the decision-making process during purification.
Caption: Workflow for the purification of alpha-bromoacetamides, emphasizing checkpoints for insolubles and nucleation failure.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution too concentrated or impurity level too high. | Re-heat and add 10% more solvent. Alternatively, add a drop of Ethyl Acetate to solubilize the oil. |
| Low Yield | Too much solvent used or product is too soluble in EtOH. | Concentrate the mother liquor by 50% on a rotavap and repeat cooling. |
| Discoloration | Oxidation of aniline impurities. | Repeat recrystallization with activated carbon; ensure hot filtration is efficient. |
| Hydrolysis | Prolonged heating in wet solvent. | Ensure Ethanol is anhydrous; minimize time at reflux. |
Part 5: Characterization & Validation
To certify the purity of the recrystallized material, compare against these benchmarks:
-
Melting Point: Pure material should exhibit a sharp melting range (e.g.,
). A range indicates remaining solvent or impurities. -
1H-NMR (DMSO-d6):
-
Look for the characteristic singlet of the
group around ppm. -
The aromatic protons should appear as two doublets (AA'BB' system) around
ppm. -
Absence of a broad singlet at
ppm confirms removal of the aniline starting material.
-
-
TLC (Hexane:EtOAc 3:1): Single spot under UV (254 nm).
References
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). This compound .[2][3] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. Available at: [Link]
-
Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013).[4][5] N-(4-Bromophenyl)acetamide: a new polymorph . Acta Crystallographica Section E, 69(3), o461. (Provided for structural comparison of the mono-bromo analog). Available at: [Link]
Sources
Application Note: Modular Synthesis of Heterocyclic Scaffolds from 2-Bromo-N-(4-bromophenyl)acetamide
This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery professionals. It focuses on the utility of 2-Bromo-N-(4-bromophenyl)acetamide as a versatile electrophilic linchpin for constructing heterocyclic libraries.
Functionalization and Palladium-Catalyzed Cross-Coupling ofExecutive Summary
This compound (CAS: 2564-02-5) represents a "dual-warhead" scaffold in medicinal chemistry. It possesses two distinct electrophilic sites: a highly reactive
Chemical Logic & Scaffold Versatility
The utility of this compound lies in its chemoselectivity. The
-
Stage 1 (Heterocycle Installation): Chemoselective
displacement of the -bromide by heterocyclic nucleophiles (amines, thiols). -
Stage 2 (Library Expansion): Palladium-catalyzed functionalization of the aryl bromide.
Reaction Pathway Visualization
Figure 1: Divergent synthesis strategy utilizing the chemoselective reactivity of the alkyl vs. aryl halide.
Experimental Protocols
Module A: Synthesis of N-Linked Heterocycles (Piperazine/Morpholine Derivatives)
This protocol describes the installation of saturated heterocycles. The reaction relies on mild basic conditions to scavenge the HBr byproduct without hydrolyzing the amide bond.
Target Compound: 2-(4-Morpholinyl)-N-(4-bromophenyl)acetamide
Reagents:
-
Precursor: this compound (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base: Potassium Carbonate (
, anhydrous) (2.0 eq) -
Solvent: Acetone or Acetonitrile (ACN)
Step-by-Step Protocol:
-
Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 292 mg) in dry Acetone (10 mL).
-
Addition: Add anhydrous
(2.0 mmol, 276 mg) to the solution. -
Nucleophile Introduction: Add Morpholine (1.2 mmol, 105
L) dropwise while stirring. -
Reaction: Stir the suspension at room temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear, and a more polar spot ( ) should appear. -
Work-up: Filter the reaction mixture to remove inorganic salts (
, residual carbonate). Wash the filter cake with acetone. -
Isolation: Evaporate the solvent under reduced pressure. The residue is typically a solid. Recrystallize from Ethanol/Water to obtain the pure product.
Critical Parameter: Avoid using strong hydroxide bases (NaOH/KOH) or high temperatures (>60°C) during the
Module B: Synthesis of S-Linked Benzothiazoles
Sulfur nucleophiles are highly effective for this scaffold. This module attaches a benzothiazole moiety, a privileged pharmacophore in oncology.
Target Compound: 2-(Benzothiazol-2-ylthio)-N-(4-bromophenyl)acetamide
Reagents:
-
Precursor: this compound (1.0 eq)
-
Nucleophile: 2-Mercaptobenzothiazole (1.1 eq)
-
Base: Triethylamine (
) (1.2 eq) -
Solvent: Ethanol (EtOH)[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-Mercaptobenzothiazole (1.1 mmol, 184 mg) in Ethanol (10 mL). Add
(1.2 mmol, 167 L) and stir for 10 min to generate the thiolate anion. -
Coupling: Add this compound (1.0 mmol, 292 mg) in one portion.
-
Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. A heavy precipitate often forms.
-
Quench: Cool the mixture to room temperature and pour into ice-cold water (50 mL).
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash with cold water and hexanes.
-
Purification: Recrystallize from hot ethanol to yield white/pale yellow needles.
Data Validation:
-
IR: Look for disappearance of C-Br stretch (~600-500
) and retention of Amide I (~1680 ) and Amide II (~1540 ) bands. -
Yield: Typical yields range from 85–95% due to the high nucleophilicity of the thiolate [2].
Module C: Library Expansion via Suzuki-Miyaura Coupling
Once the heterocycle is attached, the 4-bromophenyl handle serves as the site for diversity generation.
Target: Biaryl derivatives (e.g., 4'-phenyl analogs).
Protocol:
-
Charge: Combine the N- or S-alkylated product (1.0 eq), Aryl boronic acid (1.2 eq), and
(5 mol%) in a microwave vial. -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio) and
(2.0 eq). -
Reaction: Heat at 90°C (oil bath) or 110°C (microwave) for 1–2 hours.
-
Work-up: Extract with EtOAc, dry over
, and purify via silica gel flash chromatography.
Analytical Data Summary
The following table summarizes expected physicochemical properties for key intermediates derived from this compound.
| Compound Class | Nucleophile Used | Expected Yield | Key 1H NMR Signal ( | Application |
| Precursor | N/A | N/A | 4.01 (s, 2H, | Starting Material |
| N-Linked | Morpholine | 80-90% | 3.15 (s, 2H, | Solubility/ADME |
| N-Linked | Piperidine | 75-85% | 3.08 (s, 2H, | GPCR Ligands |
| S-Linked | 2-Mercaptobenzothiazole | 85-95% | 4.25 (s, 2H, | Anticancer/Antimicrobial |
| S-Linked | 2-Mercaptopyridine | 80-90% | 4.18 (s, 2H, | Kinase Inhibition |
Note: NMR shifts are approximate (in
Troubleshooting & Critical Factors
Cyclization vs. Substitution (The "Thiazole" Trap)
Researchers often attempt to synthesize thiazoles from this precursor using thiourea. Note that reacting
-
Correct Product: 2-imino-3-(4-bromophenyl)-1,3-thiazolidin-4-one.
-
Mechanism: S-alkylation followed by intramolecular cyclization of the amide nitrogen onto the thiourea carbon is less favorable than the formation of the thiazolidinone ring where the amide carbonyl is part of the ring system [4].
Solubility Issues
The 4-bromophenyl moiety renders intermediates lipophilic.
-
Solution: If the product crashes out during the reaction, add a co-solvent (DMF or THF) to maintain homogeneity, or simply filter the precipitate if it is the pure product (common in Module B).
Hydrolysis
-
Symptom: Appearance of 4-bromoaniline in TLC/LCMS.
-
Cause: Harsh basic conditions cleaving the amide bond.
-
Prevention: Use mild bases (
, ) and avoid aqueous hydroxide at high temperatures.
References
-
Synthesis of 2-amino-N-arylacetamide derivatives
-
S-Alkylation Protocols (Thienopyridines/Benzothiazoles)
- Title: Utility of 2-Chloro-N-arylacetamide...
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Structural Characterization (X-Ray/NMR)
-
Thiazolidinone Formation (Reaction with Thiourea)
Sources
Application Note: Structural Validation and Purity Assessment of 2-Bromo-N-(4-bromophenyl)acetamide via 1H NMR
Executive Summary
2-Bromo-N-(4-bromophenyl)acetamide is a critical electrophilic intermediate often utilized in the synthesis of covalent inhibitors and peptidomimetics. Its reactivity, driven by the
This guide provides a robust 1H NMR (Proton Nuclear Magnetic Resonance) protocol for validating the structure and purity of this compound. Unlike standard spectral lists, this document focuses on the causality of chemical shifts, the differentiation from common synthetic impurities (e.g., 4-bromoaniline), and the specific acquisition parameters required for quantitative assessment.
Chemical Structure & Theoretical Assignment
To accurately interpret the NMR spectrum, one must understand the electronic environment of the three distinct proton types in the molecule.
Structural Logic
-
Amide Proton (
): Highly deshielded due to the electron-withdrawing carbonyl group and anisotropy of the peptide bond. In DMSO-d6, this proton is observable and typically sharp; in , it may be broad or invisible due to exchange. -
Aromatic Protons (
): The 1,4-disubstitution (para-substitution) creates a symmetric spin system.- (ortho to Amide): The amide group is electron-withdrawing (via resonance and induction), shifting these protons downfield relative to the starting aniline.
- (ortho to Bromine): The bromine atom on the ring exerts a shielding effect relative to the amide but is deshielding relative to benzene.
-
-Methylene Protons (
): The group is flanked by a carbonyl and a bromine atom. Both are electron-withdrawing, shifting this signal significantly downfield compared to a methyl group (e.g., in acetanilide).
Assignment Workflow
The following diagram illustrates the logic flow for assigning signals and distinguishing the product from its precursors.
Figure 1: Logic flow for structural verification and impurity identification based on spectral regions.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical to avoid "concentration effects" which can shift the Amide NH peak.
-
Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the required solvent .
-
Reasoning: It provides excellent solubility for polar amides and inhibits proton exchange, allowing the amide NH doublet/singlet to be integrated quantitatively.
is not recommended due to poor solubility and rapid NH exchange.
-
-
Concentration: 5–10 mg of compound in 0.6 mL of DMSO-d6.
-
Note: Higher concentrations (>20 mg) may cause stacking effects, broadening aromatic signals.
-
-
Vessel: Standard 5mm NMR tube. Ensure the tube is clean and dry; trace acetone causes a singlet at 2.09 ppm that can interfere with impurity analysis.
Acquisition Parameters (Standard 400/500 MHz)
To ensure the data is publication-quality and suitable for qNMR (quantitative NMR) purity calculations:
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 or zg | Standard 1D proton sequence. |
| Temperature | 298 K (25°C) | Standardizes chemical shifts (NH is temp-sensitive). |
| Relaxation Delay (D1) | Essential for accurate integration. The aromatic protons have long T1 relaxation times. Short D1 leads to under-integration of aromatics. | |
| Number of Scans (NS) | 16 or 32 | Sufficient S/N ratio for >5 mg samples. |
| Spectral Width (SW) | 14–16 ppm | Must capture the downfield Amide NH (~10.5 ppm). |
| Acquisition Time (AQ) | Ensures high resolution for splitting patterns. |
Results & Discussion: Spectral Analysis
The Characteristic Spectrum (DMSO-d6)
The following table details the specific chemical shifts (
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| Amide NH | 10.35 – 10.45 | Singlet (s) | 1H | - | Disappears on |
| Ar-H (ortho to N) | 7.58 – 7.62 | Doublet (d) | 2H | ~8.8 Hz | Part of AA'BB' system. Downfield due to amide. |
| Ar-H (ortho to Br) | 7.48 – 7.52 | Doublet (d) | 2H | ~8.8 Hz | Part of AA'BB' system. |
| 3.98 – 4.05 | Singlet (s) | 2H | - | Diagnostic "warhead" peak. Sharp singlet. | |
| Solvent (DMSO) | 2.50 | Quintet | - | - | Residual solvent peak.[1] |
| Water | 3.33 | Broad s | - | - | Variable position based on water content. |
Distinguishing from Starting Material (4-Bromoaniline)
The most common failure mode in this synthesis is incomplete acylation. You can quantify the remaining starting material by comparing the aromatic regions.
-
Product: Aromatic protons are tightly grouped between 7.4 – 7.7 ppm .
-
Impurity (4-Bromoaniline):
-
Protons ortho to the amine (
) are electron-rich and appear significantly upfield at ~6.5 – 6.6 ppm . -
The amine protons (
) appear as a broad singlet around 5.0 – 5.5 ppm (concentration dependent).
-
Stability Warning: Hydrolysis
In the presence of water (wet DMSO) and time, the
-
Sign of degradation: Appearance of a new singlet near 3.8 ppm (Bromoacetic acid derivatives) or shifts in the amide peak.
-
Protocol: Run the NMR immediately after dissolution. Do not store the sample in DMSO-d6 overnight if recovery is required.
Visual Workflow: Synthesis to Validation
This diagram outlines the process for synthesizing and validating the compound, highlighting the critical decision points based on NMR data.
Figure 2: Experimental workflow from synthesis to NMR-based quality control.
References
-
Gowda, B. T., et al. (2009).[2] "this compound."[2][3] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.
- Significance: Provides crystallographic confirmation of the structure and discusses the anti-conformation of the N-H bond, which correlates to the specific chemical shifts observed.
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.
- Significance: Essential for identifying solvent impurities (Acetone, Ethanol, W
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
- Significance: The standard reference for calibrating residual solvent peaks (DMSO @ 2.50 ppm).
-
PubChem Compound Summary. "this compound."
- Significance: General chemical and physical property verific
Sources
Isotopic Fingerprinting and Structural Elucidation of 2-Bromo-N-(4-bromophenyl)acetamide via LC-MS/MS
Introduction & Chemical Context
2-Bromo-N-(4-bromophenyl)acetamide (
In drug development, this compound is frequently monitored either as a genotoxic impurity (GTI) due to its alkylating potential or as a synthetic scaffold.[1] Accurate mass spectrometry analysis requires distinguishing this molecule from its mono-bromo analogs (e.g., N-(4-bromophenyl)acetamide) and hydrolysis products.[1]
This application note details a high-fidelity LC-MS/MS protocol. Unlike standard small-molecule workflows, this method prioritizes isotopic pattern recognition of the dibromo system as the primary validation step, followed by characteristic fragmentation pathways.
Theoretical Basis: The Dibromo Isotopic Signature
The definitive identification of this compound relies on the natural abundance of bromine isotopes:
Because the molecule contains two bromine atoms, the molecular ion cluster follows a binomial expansion
Table 1: Theoretical Isotopic Distribution ( )[1]
| Species | Isotopic Composition | Nominal Mass (m/z) | Relative Abundance (Approx) |
| M | 291.9 | 25% (1) | |
| M+2 | 293.9 | 50% (2) | |
| M+4 | 295.9 | 25% (1) |
Note: The exact mass calculation must account for the protonation in positive mode ESI (
Experimental Protocol
Sample Preparation
Objective: Minimize hydrolysis of the reactive
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of anhydrous Acetonitrile (ACN). Do not use methanol as the primary solvent for stock storage to prevent slow solvolysis.
-
Working Standard: Dilute stock to 1 µg/mL using 50:50 Water:ACN + 0.1% Formic Acid.
-
Stability Check: Analyze within 4 hours of dilution.
Liquid Chromatography (LC) Conditions
System: UHPLC (Agilent 1290 / Waters UPLC class) Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm) Rationale: A C18 stationary phase provides sufficient retention for the hydrophobic dibromo-aromatic moiety, separating it from more polar hydrolysis degradants (e.g., 2-hydroxy-N-(4-bromophenyl)acetamide).[1]
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid (Proton Source) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-1 min) |
| Column Temp | 40°C |
Mass Spectrometry (MS) Parameters
Ionization: Electrospray Ionization (ESI) in Positive Mode (
| Parameter | Setting |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 20 V (Keep low to prevent in-source fragmentation of C-Br) |
| Source Temp | 120°C |
| Desolvation Temp | 350°C |
| Scan Range | m/z 50 - 500 |
Analytical Workflow Visualization
The following diagram outlines the logical flow from sample injection to data validation, emphasizing the decision matrix based on isotopic patterns.
Figure 1: Logical workflow for the identification of dibrominated acetamides, incorporating isotopic logic gates.
Results & Discussion: Fragmentation Mechanisms
Upon isolating the precursor ion cluster (e.g., m/z 291.9 / 293.9 / 295.9), Collision Induced Dissociation (CID) yields specific structural information.
Primary Fragmentation Pathways
-
Amide Bond Cleavage (Diagnostic): The most abundant fragment arises from the cleavage of the amide bond. This generates the 4-bromoaniline ion (or 4-bromoanilinium).[1]
-
-Cleavage (Loss of
): Loss of the bromomethyl radical from the acetyl side chain.-
Observation: Loss of ~93/95 Da.
-
Result: Ion at m/z ~198/200.[1]
-
-
Dehydrohalogenation (Neutral Loss of HBr): Common in halo-organics, particularly with adjacent carbonyls.[1]
-
Observation: Loss of 80/82 Da from the parent.
-
Fragmentation Pathway Diagram
Figure 2: ESI-MS/MS fragmentation tree highlighting the major diagnostic ions.[1]
Troubleshooting & Validation
-
Issue: Observation of a 1:1 doublet at m/z 214/216 instead of the 1:2:1 triplet at 292/294/296.
-
Issue: Peak tailing in LC.
References
-
Gowda, B. T., et al. (2009).[1][7] this compound.[1][7][8][9] Acta Crystallographica Section E.
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 256951, 2-(4-Bromophenyl)acetamide. (Used for structural comparison of isomers).[1] [1]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for isotopic abundance rules of Br/Cl).
-
Doc Brown's Chemistry. Mass spectrometry - fragmentation patterns of bromoalkanes. (Reference for 1:2:1 dibromo patterns).
Sources
- 1. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Developing Thiazole-Based COX-II Inhibitors using 2-Bromo-N-(4-bromophenyl)acetamide
Executive Summary & Strategic Rationale
This guide details the application of 2-Bromo-N-(4-bromophenyl)acetamide (CAS: 2564-35-4) as a privileged scaffold in the design of Cyclooxygenase-2 (COX-2) selective inhibitors.
The development of COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs) aims to mitigate the gastrointestinal toxicity associated with COX-1 inhibition while retaining potent anti-inflammatory efficacy. The 2-aminothiazole pharmacophore is a proven bioisostere in this class. This compound serves as the critical electrophilic "warhead" in the Hantzsch Thiazole Synthesis , enabling the rapid construction of diaryl-thiazole libraries.
Pharmacophoric Significance
-
Lipophilic Anchoring: The p-bromophenyl moiety mimics the 4-methylphenyl or 4-fluorophenyl groups found in Coxibs (e.g., Celecoxib), designed to occupy the hydrophobic side pocket of the COX-2 active site (Val523).
-
Metabolic Stability: The bromine substituent at the para position blocks metabolic hydroxylation, enhancing the in vivo half-life of the resulting inhibitor.
-
Synthetic Versatility: The
-bromoacetamide functionality allows for facile condensation with various thioureas and thioamides.
Synthetic Workflow: The Hantzsch Condensation
The core chemical transformation utilizes the Hantzsch condensation to generate the thiazole ring.[1][2][3] The reaction proceeds via the nucleophilic attack of the sulfur atom of a thiourea derivative on the
Diagram 1: Synthetic Pathway
Caption: The Hantzsch condensation pathway converting the
Detailed Protocol: Synthesis of N-(4-bromophenyl)-2-(2-substituted-amino-thiazol-4-yl)acetamide
Safety Warning: this compound is a potent alkylating agent and lachrymator. All operations must be performed in a fume hood wearing nitrile gloves and eye protection.
Materials
-
Precursor: this compound (1.0 eq)
-
Reagent: Substituted Thiourea (e.g., N-phenylthiourea) (1.1 eq)
-
Solvent: Absolute Ethanol (EtOH)
-
Base: Sodium Carbonate (
) or Triethylamine ( )
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of substituted thiourea in 20 mL of absolute ethanol.
-
Addition: Add 5.0 mmol (1.0 eq) of This compound portion-wise to the stirring solution.
-
Note: The reaction is exothermic. Ensure controlled addition to prevent solvent bumping.
-
-
Reflux: Equip the flask with a condenser and reflux the mixture for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
-
Endpoint: Disappearance of the starting acetamide spot (
).
-
-
Precipitation: Allow the reaction mixture to cool to room temperature. The hydrobromide salt of the thiazole may precipitate.[1][2]
-
Neutralization: Pour the reaction mixture into ice-cold water (50 mL). Neutralize by adding 10% aqueous
dropwise until pH ~8. This liberates the free base. -
Isolation: Filter the resulting solid precipitate under vacuum. Wash the cake with cold water (
) to remove inorganic salts. -
Purification: Recrystallize from Ethanol/DMF mixtures to obtain the pure title compound.
Structural Validation (Self-Validating Metrics)
To ensure the integrity of the synthesized inhibitor, the following spectral signatures must be confirmed.
| Technique | Diagnostic Signal | Structural Confirmation |
| Singlet | Thiazole C5-H . Confirms ring closure. | |
| Broad Singlet | Amide -NH . Confirms retention of the acetamide linker. | |
| IR Spectroscopy | 3200–3400 | N-H Stretch . Indicates secondary amide/amine. |
| IR Spectroscopy | 1600–1620 | C=N Stretch . Characteristic of the thiazole ring. |
| Mass Spectrometry | M+ and M+2 (1:1 ratio) | Bromine Isotope Pattern . Confirms presence of the 4-bromophenyl moiety.[4] |
Biological Evaluation: COX-2 Inhibition Assay
Once synthesized, the compounds must be screened for selectivity. The standard protocol utilizes a colorimetric COX (ovine/human) inhibitor screening assay.
Diagram 2: Screening Workflow
Caption: Colorimetric screening workflow to determine IC50 values and Selectivity Index (SI).
Assay Protocol
-
Preparation: Dilute synthesized compounds in DMSO. Final well concentration of DMSO should not exceed 2-5%.
-
Incubation: Incubate the inhibitor with COX-1 and COX-2 enzymes (separately) in Tris-HCl buffer (pH 8.0) containing Hematin for 10 minutes at 25°C.
-
Initiation: Add Arachidonic Acid (substrate) and the colorimetric substrate (e.g., TMPD).
-
Mechanism: COX converts arachidonic acid to PGG2. The peroxidase activity of COX then reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a blue compound.
-
Measurement: Monitor absorbance at 590 nm using a microplate reader.
-
Calculation:
Target Metric: An SI > 50 indicates high COX-2 selectivity.
Molecular Modeling & Docking Strategy
To rationalize the activity of the this compound derivatives, molecular docking should be performed using verified crystal structures.
-
Target PDB IDs:
-
Key Interactions to Verify:
-
Arg120 & Tyr355: Hydrogen bonding at the constriction of the active site (Gatekeeper residues).
-
Val523: The "side pocket" residue. The 4-bromophenyl group should orient towards this hydrophobic pocket.
-
Ser530: Proximity to this residue often correlates with irreversible acetylation (if the compound is designed as a covalent inhibitor) or strong steric blockage.
-
References
-
Hantzsch Thiazole Synthesis Mechanism & Application
-
Thiazole Derivatives as COX-2 Inhibitors
-
Hawash, M., et al. "Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors."[5] BMC Chemistry, 2023.
-
-
Structural Biology of COX-2
- Kurumbail, R.G., et al. "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
-
Synthesis of 4-(4-bromophenyl)
- Shaikh, M., et al. "4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study." Chemistry Central Journal, 2019.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ijpcat.com [ijpcat.com]
- 7. Thiazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Acetamide Synthesis & Purification
Topic: Troubleshooting Product Discoloration in Acetamide Synthesis Ticket ID: #ACE-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Introduction: The Standard of Purity
Welcome to the Acetamide Synthesis Support Hub. You are likely here because your synthesized product—which should be colorless, transparent, needle-like crystals (MP: 79–81°C)—has appeared yellow, brown, or reddish.
Acetamide (
This guide provides the diagnostic logic and purification protocols required to restore your product to analytical grade.
Module 1: Thermal Management (The "Yellowing" Issue)
Diagnosis: If your product turns yellow during the final distillation, you have likely exceeded the thermal stability threshold of the amide or failed to remove water efficiently, leading to hydrolysis and subsequent oligomerization of byproducts.
The Mechanism of Failure
The synthesis relies on dehydrating ammonium acetate:
This reaction is reversible. To drive it forward, water must be removed.[1] However, acetamide boils at ~221°C. If you heat the reaction flask rapidly to this temperature while water remains, two issues occur:
-
Hydrolysis: The equilibrium shifts back to acetic acid and ammonia.
-
Decomposition: At
, acetamide can decompose into acetonitrile ( ) or undergo oxidative degradation if air is present, forming yellow oligomers (often pyrrole-like derivatives or oxidation products of amine impurities).
Corrective Protocol: The Two-Stage Thermal Ramp
Do not rush the distillation. Use a fractionating column to separate water (BP 100°C) from acetic acid (BP 118°C) and acetamide (BP 221°C).
Visual Workflow: Thermal Logic
Figure 1: Logic flow for controlling temperature during ammonium acetate dehydration to prevent discoloration.
Module 2: Purification & Workup (Fixing the Color)
If your product is already colored, simple washing is insufficient. You must disrupt the crystal lattice to release trapped impurities.
Method A: Recrystallization (The Gold Standard)
Recrystallization is superior to repeated distillation for color removal.
-
Preferred Solvent System: Methanol/Ether or Ethyl Acetate/Ethanol.
-
Warning: Benzene is cited in older literature (e.g., Vogel) but should be avoided due to toxicity.
Protocol:
-
Dissolution: Dissolve the crude, colored acetamide in the minimum volume of hot Methanol (approx. 0.8 mL per gram of acetamide).[2]
-
Filtration: If the solution is dark, perform a hot filtration to remove insoluble polymerized material.
-
Precipitation: Add Diethyl Ether (approx. 8–10 mL per gram) slowly to the hot solution until a persistent turbidity (cloudiness) appears.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then chill in an ice bath. Colorless needles will form.
-
Drying: Filter rapidly (acetamide is hygroscopic) and dry in a vacuum desiccator over silica gel or
.
Method B: Molten Distillation (For Large Batches)
If recrystallization is not feasible, re-distill the product.
-
Critical Step: Add a small amount of zinc dust or acetic acid to the distillation flask before heating. This can help reduce oxidative impurities and stabilize the pH.
-
Equipment: Use an air condenser .[3] A water-cooled condenser will cause the acetamide (MP 81°C) to solidify and clog the tube, creating a dangerous pressure buildup.
Module 3: Troubleshooting Matrix
Refer to this table to identify the root cause based on the specific visual characteristic of your product.
| Observation | Probable Cause | Corrective Action |
| Yellow Liquid/Solid | Thermal oxidation or presence of free iodine (if HI was used in precursors). | Recrystallize from Methanol/Ether.[2] Ensure inert atmosphere ( |
| Brown/Black Tars | Polymerization of impurities (e.g., nitriles) or charring of residual sugar/organic contaminants in starting material. | Discard. The degradation is likely too pervasive. Restart with ACS-grade Ammonium Acetate. |
| Red/Pink Tint | Trace metal contamination (Iron/Copper complexes) or pH-sensitive byproducts. | Treat aqueous solution with activated charcoal, filter, then evaporate and recrystallize. |
| Wet/Slushy Texture | Hygroscopic water absorption. Acetamide is deliquescent.[3] | Dry in a vacuum desiccator over |
Frequently Asked Questions (FAQ)
Q: Why does my acetamide smell like mice? A: Pure acetamide is odorless. The "mousy" odor is caused by an impurity, typically thioacetamide (if sulfur reagents were used nearby) or trace amounts of unreacted ammonia/acetic acid complexes. Recrystallization usually removes this odor.
Q: Can I use a water condenser for the distillation? A: NO. Acetamide solidifies at ~81°C. It will freeze inside a water-cooled condenser, blocking the path of vapors. This can lead to a pressure explosion. Always use an air condenser (a simple wide-bore glass tube without a cooling jacket) or circulate warm oil/water (>90°C) through the condenser.
Q: My product melts at 75°C. Is it pure? A: No. The melting point of pure acetamide is 79–81°C .[3] A depressed melting point indicates significant water retention or organic impurities. Dry the sample thoroughly and check the MP again.
References
-
Vogel, A. I. A Text-Book of Practical Organic Chemistry, 3rd Edition.[4] Longmans, Green and Co., London, 1956. (See section on Aliphatic Amides for recrystallization solvent ratios).
-
Organic Syntheses. Acetamide. Org. Synth. 1923, 3, 3; Coll. Vol. 1, p.3. (Detailed procedure for ammonium acetate dehydration).
-
ChemicalBook. Acetamide Properties and Synthesis. (Physical properties and industrial synthesis routes).
-
Aspden, J., Maccoll, A., & Ross, R. A. Homogeneous gas-phase pyrolysis of acetamide. Transactions of the Faraday Society, 1968, 64, 965-976.[5] (Mechanisms of thermal decomposition).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 178, Acetamide. (Safety and Toxicity Data).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Homogeneous gas-phase pyrolysis of acetamide - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Recrystallization of 2-Bromo-N-(4-bromophenyl)acetamide
This guide is structured as a specialized Technical Support Center for researchers working with 2-Bromo-N-(4-bromophenyl)acetamide (also known as
Case ID: REC-Br2-Acetamide
Compound: this compound
CAS: 2568-34-5 (Representative)
Structure:
Diagnostic & Solvent Selection Strategy
The Challenge:
This molecule presents a "double-trouble" purification profile. It contains a lipophilic bromophenyl ring and a polar amide bond, but the critical feature is the
-
Risk 1 (Solvolysis): Prolonged heating in nucleophilic solvents (like Methanol or Ethanol) can displace the
-bromine, creating an ether impurity.[1] -
Risk 2 (Hydrolysis): Presence of water at high temperatures can hydrolyze the amide bond or the alkyl bromide.
Solvent Decision Matrix
Do not default to Ethanol/Water without testing.[1] Use this logic tree to select your solvent system based on your crude purity and yield requirements.
Caption: Decision logic for solvent selection. System B (EtOAc/Heptane) is recommended for maximum chemical stability.
Optimized Protocols
System A: Ethanol/Water (Classic Method)
Best for: Removing inorganic salts or unreacted 4-bromoaniline.[1]
Technical Note: Literature cites Ethanol for growing single crystals for X-ray diffraction [1].[1] However, for bulk purification, the time at reflux must be minimized.
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add 95% Ethanol (approx. 10-15 mL per gram).[1]
-
Heat: Heat to near reflux (approx. 75°C). If solid remains, add ethanol in 1 mL increments.[1]
-
Constraint: Do not boil for >10 minutes.
-
-
Filtration (Hot): If insoluble particles remain (likely salts), filter rapidly through a pre-warmed glass funnel.[1]
-
Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists. Add 1-2 drops of ethanol to clear it again.[1]
-
Crystallization: Allow to cool to room temperature undisturbed. Then move to an ice bath (0-4°C) for 1 hour.
-
Isolation: Vacuum filter. Wash with cold 50% EtOH/Water .[1]
System B: Ethyl Acetate / Heptane (High Stability Method)
Best for: High purity requirements; prevents solvolysis of the C-Br bond.[1]
-
Dissolution: Dissolve crude in minimum boiling Ethyl Acetate .
-
Precipitation: Remove from heat. While still hot, slowly add Heptane (or Hexane) down the side of the flask until the solution turns slightly cloudy.
-
Re-dissolve: Re-heat briefly to clear the solution.
-
Cooling: Cover with foil (exclude light) and let cool to RT.
-
Wash: Wash filter cake with cold 1:3 EtOAc:Heptane .
Data & Specifications
Compound Verification Table Users often confuse this compound with 4-Bromoacetanilide.[1] Verify your target carefully.
| Feature | Target: this compound | Common Confusion: 4-Bromoacetanilide |
| Structure | Methyl group only ( | |
| Formula | ||
| MW | ~292.96 g/mol | 214.06 g/mol |
| Melting Point | ~130–134 °C (Varies by crystal habit) [2] | 166–169 °C |
| Reactivity | Alkylating Agent (Lachrymator/Toxic) | Stable Amide |
Troubleshooting Guide
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptoms: Droplets of oil form at the bottom of the hot solution instead of crystals.[1] Root Cause: The solvent boiling point is higher than the melting point of the solvated compound, or the solution is too concentrated with impurities. Corrective Action:
-
Re-heat the mixture to dissolve the oil.
-
Add more of the good solvent (Ethanol or EtOAc) to dilute.[1]
-
Seed it: Cool slightly and add a seed crystal of pure product.
-
Vigorous Stirring: If oil persists, stir rapidly while cooling to force solidification.[1]
Issue: Low Yield / No Crystals
Root Cause: Solution is not saturated (too much solvent).[1] Corrective Action:
-
Evaporation: Rotovap off 1/3 of the solvent volume.[1]
-
Anti-solvent: Add more water (if using System A) or Heptane (System B)[1] dropwise.
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.[1]
Issue: Hydrolysis (Impurity Formation)
Symptoms: Melting point drops significantly; smell of acetic acid or bromoacetic acid.[1] Root Cause: "Cooking" the product in wet ethanol for too long. Corrective Action:
-
Switch to System B (EtOAc/Heptane) .
-
Ensure all glassware is dry.[1]
-
Do not dry crystals in an oven >60°C; air dry or vacuum desiccate.[1]
Workflow Visualization
Caption: Standard workflow. Note that the "Hot Filtration" step is only necessary if insoluble particulates (dust, salts) are visible.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Ethanol? A: Methanol is a stronger nucleophile and more likely to cause solvolysis (replacing the -Br with -OMe).[1] Ethanol is safer, and Isopropanol is even safer due to steric hindrance, though solubility may decrease.
Q: The product is a lachrymator.[1][2] What precautions are needed?
A: The
Q: My melting point is 167°C. Is it pure? A: No. If your MP is ~167°C, you likely have 4-Bromoacetanilide (the starting material without the alpha-bromine) or you have reduced your product.[1] The target di-bromo compound typically melts lower (~130-134°C).[1] Check your synthesis stoichiometry.
References
-
Gowda, B. T., et al. (2009).[1][3] "this compound."[1][3] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.[1]
-
BenchChem. (2025).[1] "Synthesis and Purification of 2-Bromoacetamide Derivatives." Technical Support Database.
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (General reference for acetanilide recrystallization protocols).
Sources
Challenges in scaling up 2-Bromo-n-(4-bromophenyl)acetamide synthesis
Status: Active Ticket ID: SC-2024-BR-ACET Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 29, 2026
Executive Summary
The synthesis of 2-Bromo-N-(4-bromophenyl)acetamide (CAS: 103-88-8) is a classic Schotten-Baumann acylation. While trivial on a milligram scale, scaling this reaction to kilogram quantities introduces critical thermodynamic and kinetic challenges. The primary failure modes on scale are runaway exotherms , N-alkylation side-reactions (formation of "sticky" impurities), and crystallization failures due to trapped hydrobromic acid (HBr) salts.
This guide provides a self-validating protocol and troubleshooting logic for scaling this reaction from bench (10g) to pilot (1kg+) scales.
Module 1: The "Golden" Standard Protocol (Scale-Up Ready)
Do not use acetone/pyridine methods for scale-up; they complicate heat management and salt removal.
Optimized Biphasic System (Recommended)
This method utilizes a biphasic system (DCM/Water) with an inorganic base. This eliminates the need to filter voluminous triethylamine hydrobromide salts, a common bottleneck in large-scale filtration.
Reagents:
-
Substrate: 4-Bromoaniline (1.0 equiv)
-
Reagent: Bromoacetyl bromide (1.1 equiv)[1]
-
Solvent: Dichloromethane (DCM) (10 vol relative to aniline)
-
Base: Potassium Carbonate (
) (1.5 equiv, dissolved in 5 vol water)
Step-by-Step Methodology:
-
Dissolution: Charge 4-bromoaniline and DCM into the reactor. Stir until fully dissolved at 20°C.
-
Base Addition: Add the aqueous
solution. The system will be biphasic. Cool to 0–5°C.[1] -
Controlled Addition (Critical): Add Bromoacetyl bromide dropwise (or via dosing pump) over 60–90 minutes.
-
Control Point: Internal temperature must NOT exceed 10°C.
-
Reasoning: Higher temps favor the displacement of the
-bromide (alkylation) over the carbonyl attack (acylation).
-
-
Reaction: Allow to warm to 20°C and stir for 2 hours. Monitor via HPLC/TLC.[2]
-
Phase Cut: Stop stirring. Allow layers to separate.[2] Drain the lower organic layer (product).
-
Wash: Wash the organic layer with 1M HCl (removes unreacted aniline) followed by Brine.
-
Isolation: Solvent swap from DCM to Ethanol. Heat to reflux, then cool slowly to 0°C to crystallize.
Module 2: Troubleshooting & FAQs
Issue 1: "My product is turning purple/brown and oiling out."
Diagnosis: This is the hallmark of oxidative degradation and N-alkylation .
-
Oxidation: 4-bromoaniline is sensitive to air. If the reaction is slow or exposed to air, it oxidizes to colored quinoid species.
-
Alkylation: The
-carbon in bromoacetyl bromide is electrophilic. If the reaction runs too hot (>20°C during addition), the amine attacks the group instead of the , forming a secondary amine impurity.
Visualizing the Competition:
Caption: Figure 1. Reaction pathways showing the competition between the desired acylation (Path A) and the temperature-dependent alkylation (Path B).
Corrective Action:
-
Strict Temp Control: Ensure chiller capacity is sufficient to handle the exotherm.
-
Inert Atmosphere: Blanket the reactor with Nitrogen/Argon.[1][2]
-
Reagent Quality: Distill 4-bromoaniline if it is already dark before starting.
Issue 2: "The yield drops significantly upon scale-up (from 90% to 60%)."
Diagnosis: This is often a mixing or hydrolysis issue.
-
Hydrolysis: Bromoacetyl bromide is extremely moisture sensitive.[2] On a larger scale, longer addition times mean longer exposure to ambient humidity if not sealed.
-
Mixing: In a biphasic system, poor agitation leads to localized "starvation" of the base, causing the HBr byproduct to protonate the aniline, rendering it unreactive.
Quantitative Impact of Conditions:
| Variable | Condition | Typical Yield | Purity Profile |
| Temperature | < 5°C | 92% | >99% (White crystals) |
| 25°C | 78% | ~95% (Off-white) | |
| > 40°C | < 60% | ~85% (Purple/Brown oil) | |
| Addition Time | Fast (Exotherm spike) | 65% | High dimer impurity |
| Slow (Controlled) | 90-95% | High purity | |
| Solvent Water | Anhydrous DCM | 94% | Minimal acid impurity |
| Wet DCM (0.5% H2O) | 82% | Contains Bromoacetic acid |
Corrective Action:
-
Use fresh bottles of Bromoacetyl bromide.[2]
-
Increase impeller speed (RPM) to ensure an emulsion-like consistency in biphasic runs.
Issue 3: "I cannot get the crystals to filter; the cake is a sludge."
Diagnosis: You likely have occluded salts or emulsified impurities . If you used Triethylamine (TEA) in a monophasic solvent (like THF or DCM) without an aqueous wash, the TEA-HBr salts can co-precipitate as a fine, unfilterable mud.
Workup Logic Tree:
Caption: Figure 2. Decision tree for workup procedures. The critical step for monophasic reactions is the aqueous wash to remove amine salts before crystallization.
Corrective Action:
-
Do not skip the wash: Even if using organic base, wash the reaction mixture with water/brine before attempting to crystallize.
-
Recrystallization Solvent: Switch to Ethanol/Water (9:1) . Dissolve hot in Ethanol, then add water until turbid, and cool. This yields defined needles that filter easily [1].
Module 3: Safety & Handling (The "Hazard" Factor)
Warning: Bromoacetyl bromide is a potent lachrymator (tear gas agent).
-
Scrubbing: All reactor vents must pass through a caustic scrubber (NaOH solution) to neutralize escaping acid vapors.
-
Skin: The product itself is an alkylating agent and a potential skin sensitizer. Double-gloving (Nitrile over Laminate) is recommended during solid handling.
References
-
BenchChem Technical Support. (2025).[1] Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide: Troubleshooting & Optimization. Retrieved from
-
Gowda, B. T., et al. (2009).[3] this compound.[3][4] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. Retrieved from
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 328-344.[5] (Reference for general 4-bromoaniline handling and scale-up logic). Retrieved from
-
NIST Chemistry WebBook. Acetamide, N-(4-bromophenyl)-. Retrieved from
Sources
Technical Support Center: N-Acylation Temperature Optimization
This guide serves as a specialized technical resource for optimizing reaction temperatures in the N-acylation of anilines. It is designed to move beyond basic textbook procedures and address the specific kinetic and thermodynamic challenges encountered in professional research environments.
Topic: Optimizing Reaction Temperature for N-Acylation of Anilines Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: 2025-05-21
Executive Summary: The Thermal Lever
In N-acylation, temperature is not merely a catalyst for speed; it is the primary switch between kinetic control (chemoselectivity) and thermodynamic control (conversion of hindered substrates).
-
Low Temperature (<0°C to 25°C): Critical for chemoselectivity (N- vs. O-acylation) and preventing reagent hydrolysis.
-
High Temperature (>80°C to Reflux): Required to overcome steric repulsion in ortho-substituted anilines and to drive unfavorable equilibria in reversible acylation methods.
The Mechanics of Temperature (Visualized)
To troubleshoot effectively, one must understand the energy landscape. The diagram below illustrates the competition between the desired Amide formation and common side reactions based on thermal activation.
Figure 1: Reaction coordinate visualization showing the activation energy distincts between standard nucleophilic attack and sterically demanding pathways.
Troubleshooting Guides (Q&A)
Module A: Reactivity & Conversion Issues
Q1: I am reacting a 2,6-disubstituted aniline with an acid chloride at room temperature, but conversion stalls at <20%. Why?
-
Diagnosis: Steric hindrance.[1][2][3] The ortho-substituents create a physical barrier that raises the activation energy (
) required for the nitrogen lone pair to attack the carbonyl carbon. Room temperature provides insufficient thermal energy to cross this barrier. -
Solution: Switch to a High-Temperature Protocol .
-
Change solvent to Toluene or Xylene.
-
Heat to reflux (110°C+).
-
Crucial: If using acid chlorides, ensure a base (Pyridine/DMAP) is present to scavenge HCl, as the reverse reaction (acidolysis) is accelerated at high heat.
-
Q2: My reaction works but is extremely slow (24h+). Can I just heat it up?
-
Diagnosis: Low nucleophilicity.[4] If your aniline has electron-withdrawing groups (e.g., -NO2, -CF3), the lone pair is deactivated.
-
Solution: Yes, but with caution.
-
Moderate Heat (40-60°C): Usually sufficient for deactivated anilines.
-
Catalysis: Instead of just heat, add a Lewis Acid catalyst like
or a nucleophilic catalyst like DMAP. This lowers the activation energy, allowing the reaction to proceed without the decomposition risks of high heat [1].
-
Module B: Selectivity & Impurity Issues
Q3: I am acylating an aminophenol. I want the amide (N-acyl), but I’m getting the ester (O-acyl). Is temperature the culprit?
-
Diagnosis: Yes. This is a classic Kinetic vs. Thermodynamic control issue.
-
N-acylation is the Kinetic product (Amine is more nucleophilic).
-
O-acylation is often the Thermodynamic product (Esters can be more stable in certain environments) or results from equilibrium shifts at high temp.
-
-
Solution: Cryogenic Protocol.
-
Cool reaction to 0°C or -10°C .
-
Add the acylating agent dropwise to keep the local concentration and temperature low.
-
Quench immediately upon consumption of starting material.
-
Note: High temperatures promote the rearrangement of N-acyl to O-acyl or allow the less nucleophilic oxygen to react [2].
-
Q4: I see a "double spot" on TLC corresponding to a di-acylated byproduct (Imide).
-
Diagnosis: Over-acylation driven by excess thermal energy and reagent. Once the mono-amide forms, the amide nitrogen still has a proton (R-NH-COR). At high temperatures, this proton becomes acidic enough to be removed by base, allowing a second attack.
-
Solution:
-
Lower the Temperature: Run at RT instead of reflux.
-
Stoichiometry Control: Use exactly 1.0 - 1.1 equivalents of acylating agent.
-
Optimized Experimental Protocols
The following table summarizes the optimal temperature ranges for different substrate classes.
| Substrate Class | Recommended Reagent | Temp. Range | Critical Additive |
| Standard Aniline | Acyl Chloride / Anhydride | 0°C | Mild Base ( |
| Electron-Deficient | Acyl Chloride | 40°C | DMAP (Cat.) |
| Sterically Hindered | Acid Chloride / Carboxylic Acid | 110°C (Reflux) | Pyridine or |
| Amino-Phenols | Anhydride | < 0°C | None (Solvent-free) or weak base |
Protocol 1: Kinetic Control (High Selectivity)
For Amino-phenols or preventing over-acylation.
-
Setup: Flame-dry a round-bottom flask under
. -
Solvent: Dissolve aniline (1.0 equiv) in anhydrous DCM or THF.
-
Base: Add Triethylamine (1.2 equiv).
-
Cooling: Submerge flask in an ice/water bath (0°C). Allow to equilibrate for 10 mins.
-
Addition: Add Acyl Chloride (1.05 equiv) dropwise over 15 minutes. Do not let temp rise above 5°C.
-
Monitor: Check TLC at 30 mins. Quench with saturated
immediately upon completion.
Protocol 2: Thermodynamic Forcing (Hindered Substrates)
For 2,6-dimethylaniline or similar bulky systems.
-
Setup: Equip flask with a reflux condenser and drying tube.
-
Solvent: Dissolve hindered aniline (1.0 equiv) in Toluene (high boiling point).
-
Reagent: Add Acyl Chloride (1.5 equiv) and Pyridine (2.0 equiv).
-
Reaction: Heat to 110°C (Reflux) .
-
Time: Maintain reflux for 4–12 hours.
-
Troubleshooting: If conversion is still low, add 10 mol%
or to activate the carbonyl [3].
-
Decision Logic for Researchers
Use this flow to determine your starting temperature conditions.
Figure 2: Decision matrix for selecting initial reaction temperatures based on substrate properties.
References
-
Sardarian, A. R., et al. (2024).[5] "Direct additive-free N-formylation and N-acylation of anilines... using green, efficient, and reusable deep eutectic solvent." Scientific Reports. [Link]
-
Hunt, I. "Chapter 24: Acylation of Phenols (C vs O acylation)." University of Calgary Chemistry. [Link]
-
Lundgren, R. J., et al. (2012). "Practical Catalytic Method for Synthesis of Sterically Hindered Anilines." Angewandte Chemie International Edition. [Link]
Sources
Technical Support Center: Purification of Low Melting Point Solids
Topic: Handling, Purification, and Isolation of Low Melting Point (< 60°C) Organic Solids. Ticket ID: PUR-LMP-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Semi-Solid" Paradox
Low melting point solids (typically MP < 60°C) present a unique thermodynamic challenge. They exist in a transitional state where the energy barrier between ordered crystal lattice and disordered liquid (or amorphous oil) is minimal. For the researcher, this manifests as compounds that "oil out" during recrystallization, sublime during drying, or fuse into unmanageable gums on chromatography columns.
This guide moves beyond standard protocols to address the specific phase-behavior physics of these difficult substrates.
Module 1: Chromatography Strategies
Core Challenge: Sample introduction (loading) and fraction collection without band broadening or column fouling.
Issue: "My sample melts/gums up when I try to dry load it."
Standard dry loading involves dissolving the sample, mixing with silica, and evaporating the solvent. For low melting solids, the heat from the rotary evaporator often melts the compound into the silica pores, creating a sticky "mud" that causes severe tailing and backpressure.
Protocol A: The "Cold Slurry" Loading Technique
Instead of evaporating to dryness, use a solvent-dampened slurry. This maintains the compound in a dissolved/adsorbed equilibrium without forcing a phase change.
-
Dissolution: Dissolve crude material in the minimum amount of a low-boiling, non-polar solvent (e.g., DCM or Et₂O).
-
Adsorption: Add silica gel (ratio 1:3 sample to silica).
-
Controlled Evaporation: Rotovap without a water bath (ambient temp) or with a cold bath (10°C).
-
The "Free-Flow" Check: Stop when the silica appears dry but is cold to the touch. It should flow like sand. If it becomes "clumpy" or "waxy," you have melted the solid.
-
Correction: If clumpy, resuspend in minimal solvent and load as a viscous slurry directly into a solid-load cartridge (e.g., Teledyne ISCO solid load cartridge) [1].
-
Protocol B: Liquid Loading (Viscous Fingering Mitigation)
Liquid loading is safer for the physical state but risks "viscous fingering"—where the dense sample solution channels through the column, ruining separation.
-
Rule: If liquid loading, the sample solvent must be weaker than the mobile phase starting condition.
-
Technique: If your compound is only soluble in strong solvents (DMSO/DMF), use a "sandwich injection":
Decision Logic: Loading Strategy
Figure 1: Decision matrix for loading low melting point solids onto flash chromatography columns.
Module 2: Crystallization & Oiling Out
Core Challenge: The compound separates as an oil (Liquid-Liquid Phase Separation - LLPS) rather than a crystal lattice.
Scientific Context: Why does it Oil Out?
Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary (the miscibility gap) is crossed before the Solid-Liquid Solubility curve [2, 3]. Thermodynamically, the system finds it energetically more favorable to form an amorphous oil droplet than to organize into a crystal lattice. This is common in impure mixtures where impurities depress the melting point further.
Troubleshooting Guide: Preventing LLPS
| Parameter | Adjustment for Low MP Solids | Scientific Rationale |
| Temperature | Keep T < MP | Never heat the solvent above the compound's melting point to dissolve it. If MP is 45°C, dissolve at 35°C. Heating > MP guarantees oil droplets upon cooling. |
| Supersaturation | Low & Slow | High supersaturation drives rapid phase separation (oil). Use more solvent (lower concentration) to stay in the metastable zone longer. |
| Seeding | Mandatory | Add seed crystals at the very first sign of cloudiness. This provides a template for the lattice, bypassing the oil phase [4]. |
| Solvent | Single Phase | Avoid binary solvent systems (e.g., EtOAc/Hex) if possible. The "anti-solvent" often triggers LLPS. Use a single solvent with moderate solubility (e.g., IPA or Toluene). |
Protocol: The "Two-Pot" Seeding Method
If your compound persistently oils out:
-
Pot A (Saturated): Dissolve compound in Solvent X at a temperature 10°C below its MP.
-
Pot B (Seeds): In a separate flask, suspend seed crystals in cold Solvent X.
-
Transfer: Slowly drip Pot A into Pot B while stirring.
-
Result: The solute encounters seeds immediately upon entering the new environment, encouraging growth over oiling.
Module 3: Isolation & Solvent Removal
Core Challenge: Sublimation (disappearing product) or solvent trapping (amorphous gum).
Issue: "My product disappears on the high vac."
Low melting solids often have high vapor pressures. Applying < 1 mbar vacuum can sublime the solid directly into your manifold or pump oil [5].
Protocol: Step-Down Vacuum Drying
Do not apply full vacuum immediately.
-
Rotovap: Remove bulk solvent at 10-20 mbar (controlled).
-
Manifold Setup: Use a cold trap (Dry ice/Acetone) to catch any sublimed material.
-
The "Step-Down" Ramp:
-
T=0 min: 50 mbar (removes residual bulk solvent).
-
T=30 min: 10 mbar.
-
T=60 min: 1 mbar (only if mass is stable).
-
-
Physical State Check: If the solid starts to look "glassy" or transparent, it is melting/subliming. Stop, cool the flask in ice, and re-apply vacuum.
Visual Workflow: Oiling Out vs. Crystallization
Figure 2: Thermodynamic competition between oiling out (LLPS) and crystallization. Success depends on forcing the path toward Nucleation.
FAQ: Rapid Response
Q: Can I use melt crystallization for these compounds? A: Yes. If the compound is stable in its melt (liquid) form, you can cool it very slowly (0.1°C/min) without solvent. This is often more effective than solvent crystallization for low MP solids because it eliminates the variable of solvent solubility [6].
Q: My compound is a solid in the fridge but an oil on the bench. How do I weigh it? A: Do not try to chip it out.
-
Dissolve the entire batch in a known volume of solvent (e.g., 100 mL DCM) to make a stock solution.
-
Calculate concentration (mg/mL).
-
Aliquot the required volume for your next step and evaporate that specific aliquot.
Q: How do I remove high-boiling solvents (DMF/DMSO) if I can't heat the compound? A: Do not use heat. Use a lyophilizer (freeze-dryer) if the solvent freezes (DMSO/Benzene). For DMF, wash the organic layer 5x with water/brine during workup to remove it chemically, rather than relying on thermal evaporation.
References
-
Teledyne ISCO. (2023).[1][3] Sample Loading Techniques for Flash Chromatography. Retrieved from
-
Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Retrieved from
-
Lappeenranta University of Technology. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Retrieved from
-
University of Fribourg. Guide for Crystallization. Retrieved from
-
Chemistry LibreTexts. (2022). Step-by-Step Procedures for Sublimation. Retrieved from
-
Cambridge University Press. (2019). Melt Crystallization (Handbook of Industrial Crystallization). Retrieved from
Sources
Technical Support Center: Selective Bromination of Substituted Anilines
Status: Operational Ticket ID: BROM-ANL-001 Assigned Specialist: Senior Application Scientist Scope: Troubleshooting regioselectivity, preventing poly-halogenation, and green chemistry protocols.
Introduction: The Reactivity Paradox
Welcome to the technical support hub for aromatic functionalization. If you are working with anilines, you are likely facing the "Activation Paradox." The amino group (
Standard bromination with
-
Polybromination: Immediate formation of 2,4,6-tribromoaniline.
-
Oxidation: Formation of quinones or black tarry mixtures due to the sensitivity of the nitrogen lone pair.
This guide provides engineered solutions to dampen this reactivity and steer the bromine atom to your desired location.
Module 1: Troubleshooting & FAQs
Issue 1: "I cannot stop the reaction at the mono-bromo stage. I keep getting 2,4,6-tribromoaniline."
Diagnosis:
You are likely using free bromine (
Corrective Action:
You must lower the concentration of the active electrophile (
-
Strategy A (The Buffer Method): Use N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile).
-
Strategy B (The Shield Method): Acetylate the amine first.
Issue 2: "I need the ortho-isomer, but I am getting 95% para product."
Diagnosis: This is a thermodynamic and steric reality. The para position is sterically less hindered. Furthermore, the nitrogen lone pair donates density into the ring, and the resulting intermediate (sigma complex) is most stable when the electrophile attacks para.
Corrective Action: Direct ortho-selectivity is difficult on a free aniline.
-
The Reliable Fix: If you absolutely need high ortho purity, use a Blocking Strategy .
-
Protect the para position (e.g., sulfonation).
-
Brominate (forces ortho substitution).
-
Remove the para blocking group.
-
-
Alternative: Some oxidative bromination methods (H2O2/HBr) yield slightly higher ortho ratios (approx. 20:80), but separation will still be required.
Issue 3: "My reaction mixture is turning black/tarry."
Diagnosis: Oxidative degradation.[4] The amino group is being oxidized by the brominating agent before the ring substitution can occur.
Corrective Action:
-
Immediate: Lower the temperature to 0°C or -10°C.
-
Reagent Switch: Switch to Hydrobromic Acid (HBr) and Hydrogen Peroxide (H2O2) . This generates the active bromine species in situ and is generally milder than liquid bromine.
-
Protection: Acetylation (Strategy B above) completely solves this by protecting the nitrogen from oxidation.
Module 2: Decision Logic & Workflow
Before starting your experiment, use this logic map to select the correct protocol.
Caption: Decision matrix for selecting the optimal bromination pathway based on desired regioselectivity.
Module 3: Validated Experimental Protocols
Protocol A: The "Green" Oxidative Bromination (HBr/H2O2)
Best for: Eco-friendly synthesis, avoiding liquid bromine, high atom economy.
Reagents:
-
Substituted Aniline (1.0 equiv)[6]
-
Ammonium Bromide (
) or HBr (1.1 equiv)[6] -
Hydrogen Peroxide (
, 30% aq, 1.1 equiv) -
Solvent: Acetic Acid or Water[7]
Step-by-Step:
-
Dissolution: Dissolve aniline and
in acetic acid (or water) in a round-bottom flask. -
Activation: Add
dropwise over 15 minutes.-
Why? The reaction
generates the electrophile slowly.
-
-
Monitoring: Stir at room temperature. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Checkpoint: The spot for aniline should disappear. If a lower spot (di-bromo) appears, stop immediately.
-
-
Quenching: Add saturated Sodium Bisulfite (
) solution.-
Why? This neutralizes any unreacted oxidative species, preventing the mixture from turning dark upon workup.
-
-
Isolation: Extract with Ethyl Acetate, wash with brine, dry over
.
Protocol B: The Classical Protection Route (Para-Selective)
Best for: High value substrates requiring >99% regioselectivity.
Reagents:
Data Table: Comparative Selectivity
| Method | Reagent | Major Product | Selectivity (Para:Ortho) | Notes |
| Direct | 2,4,6-Tribromo | N/A | Uncontrollable | |
| NBS | NBS / DMF | 4-Bromoaniline | ~90:10 | Good for small scale |
| Protection | 4-Bromoacetanilide | >98:2 | Gold Standard | |
| TBATB | 4-Bromoaniline | >95:5 | High selectivity reagent |
Workflow Diagram:
Caption: The Acetylation-Bromination-Hydrolysis pathway ensures steric bulk directs bromine to the para-position.
Module 4: Advanced Reagents (The "Clean" Fix)
If you wish to avoid the multi-step protection route, use Tetrabutylammonium Tribromide (TBATB) .
-
Why it works: TBATB (
) is a solid, stable source of bromine. It exists in equilibrium with but maintains a very low concentration of active bromine in solution. -
Selectivity: It is highly para-selective for anilines due to the bulky nature of the ammonium counter-ion which may associate with the substrate, blocking ortho attack.
-
Protocol: Mix Aniline (1 eq) + TBATB (1 eq) in Dichloromethane/Methanol (1:1). Stir at 20°C for 30 mins. Yields are typically >90% para-bromoaniline.
References
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
NBS Selectivity
-
Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds." Journal of Organic Chemistry, 44(25), 4733–4735.
-
-
Green Oxidative Bromination (H2O2/HBr)
-
Vyvyan, J. R., et al. "Generation of bromine from HBr and H2O2." Green Chemistry, various applications.[18]
-
Chaudhuri, M. K., et al. "Molecular Bromine Initiated Replacement of Hydrogen by Bromine on Aromatic Rings." Green Chemistry, 2000.
-
-
TBATB (Para-Selectivity)
-
Berthelot, J., et al. "Regioselective bromination of aromatic amines by tetrabutylammonium tribromide."[1] Canadian Journal of Chemistry, 67, 2061-2066.
-
- General Review of Halogenation: Prakash, G. K. S., et al. "Electrophilic Bromination of Activated Aromatic Compounds." Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. Regio Selective Molecular Bromination Of Substituted Aniline [quickcompany.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Khan Academy [khanacademy.org]
- 17. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validation of 2-Bromo-n-(4-bromophenyl)acetamide structure by NMR and MS
[1]
Executive Summary
In the development of covalent inhibitors and PROTAC linkers, 2-Bromo-N-(4-bromophenyl)acetamide serves as a critical electrophilic "warhead" intermediate.[1] Its reactivity profile—higher than the chloro-analog but more stable than the iodo-analog—makes it ideal for cysteine-targeting assays.[1] However, its structural validation is frequently oversimplified in standard high-throughput QC workflows, leading to batch failures downstream.[1]
This guide contrasts the Standard QC approach (often insufficient) with a Targeted High-Resolution Validation protocol. We provide the specific NMR and MS fingerprints required to certify the structure, specifically focusing on the unique isotopic signature of the dibromo system.
Strategic Comparison: Standard vs. Targeted Validation
The following table objectively compares the "industry standard" quick-check method against the rigorous validation protocol required for pharmaceutical-grade intermediates.
| Feature | Standard QC (Rapid Pass) | Targeted High-Resolution Validation (Recommended) |
| Methodology | Low-Res LC-MS + 1H NMR (400 MHz) | High-Res MS (Q-TOF/Orbitrap) + 1H/13C NMR (600 MHz) |
| Isotope Analysis | Checks for "presence" of Bromine pattern.[1] | Quantifies 1:2:1 ratio to confirm dibromo substitution. |
| Impurity Detection | Misses <5% des-bromo or chloro-impurities.[1] | Detects trace 4-bromoaniline or bromoacetic acid.[1] |
| Regioisomer ID | Assumes para-substitution based on SM. | Confirms para-substitution via AA'BB' coupling constants. |
| Outcome | "Consistent with structure" (Risk of false positives).[1] | "Structurally Certified" (Self-validating data).[1] |
Experimental Protocols
Synthesis Context (The Source of Impurities)
To validate the structure, one must understand the potential contaminants.[1] The compound is typically synthesized by reacting 4-bromoaniline with bromoacetyl bromide in the presence of a base (e.g.,
-
Key Impurity A: Unreacted 4-bromoaniline (Starting Material).[1]
-
Key Impurity B: Bromoacetic acid (Hydrolysis product).[1]
-
Key Impurity C: Di-acylated byproduct (Over-reaction).[1]
Analytical Workflow
The following diagram outlines the logical flow for certifying the material.
Figure 1: Step-by-step logic gate for validating halogenated acetamides. Note the early rejection based on isotope patterns.
Deep Dive: Mass Spectrometry Validation
The most distinct feature of this molecule is the presence of two bromine atoms .[1] Standard MS analysis often looks for a single mass peak, but for this compound, the Isotopic Distribution is the primary validation tool.[1]
The "Triad" Signature
Bromine exists as two stable isotopes:
-
Peak A (
): + m/z ~291[1] -
Peak B (
): + (and vice versa) m/z ~293 (Most abundant)[1] -
Peak C (
): + m/z ~295[1]
Validation Criterion: If your MS spectrum shows a 1:1 doublet (characteristic of mono-bromo), the reaction failed (likely lost the bromoacetyl bromine).[1] You must observe the triplet.
Figure 2: Theoretical isotopic abundance for the dibromo-species. The central peak (M+2) must be approximately double the height of the satellite peaks.[1]
Deep Dive: NMR Structural Confirmation
While MS confirms the elemental composition, NMR confirms the connectivity.[1] The data below assumes DMSO-
1H NMR Assignments (400 MHz, DMSO- )
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| NH | 10.35 - 10.50 | Singlet (Broad) | 1H | Amide proton, deshielded by carbonyl and phenyl ring.[1] |
| Ar-H (3,5) | 7.48 - 7.55 | Doublet ( | 2H | Ortho to the Bromine on the ring.[1] Part of AA'BB' system.[1][2] |
| Ar-H (2,6) | 7.55 - 7.62 | Doublet ( | 2H | Ortho to the Amide nitrogen.[1] Deshielded by resonance.[1] |
| CH2 | 4.00 - 4.05 | Singlet | 2H | Alpha-methylene.[1] Significantly deshielded by Br and C=O.[1] |
Critical Check:
-
The aromatic region must show a symmetric "roofing" effect typical of para-substitution.[1]
-
If the CH2 signal appears as a quartet or doublet, it indicates contamination with propionyl analogs or rotameric issues (rare in this specific structure).[1]
13C NMR Key Signals[1]
Stability & Handling Notes
Unlike its chloro-analog (2-chloro-N-(4-bromophenyl)acetamide), the bromo-derivative is highly susceptible to photolysis and hydrolysis .[1]
References
-
Gowda, B. T., et al. (2009).[1][3][4] this compound.[1][3][4][5] Acta Crystallographica Section E. Link
-
PubChem. (2023).[1] 2-(4-Bromophenyl)acetamide Compound Summary. National Library of Medicine. Link
-
Santa Cruz Biotechnology. (2023).[1][5] this compound Product Data. Link[1][5]
-
Jasinski, J. P., et al. (2013).[1][6] N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E. Link
Sources
- 1. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105017029A - Preparation method of p-bromoaniline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
Precision Bromination of Aniline Derivatives: A Comparative Technical Guide
Executive Summary
The bromination of aniline derivatives is a cornerstone transformation in the synthesis of pharmacophores, yet it presents a classic paradox in organic chemistry: the amino group is so strongly activating that controlling the reaction is often more difficult than initiating it.[1]
While elemental bromine (
Key Insight: For high-value intermediates, NBS in polar aprotic solvents (DMF/MeCN) offers the highest regioselectivity for para-substitution. For scale-up and cost-efficiency, DBDMH provides superior atom economy.[1] For sustainability, oxidative bromination is the premier "green" choice.
Strategic Reagent Selection
The choice of reagent should not be arbitrary; it must be dictated by the substrate's electronic nature and the desired scale. The following decision matrix outlines the logical flow for selecting the optimal brominating system.
Figure 1: Decision matrix for selecting brominating agents based on substrate activation, scale, and selectivity requirements.
Comparative Analysis of Agents
N-Bromosuccinimide (NBS)
The Laboratory Standard for Selectivity
NBS is the gold standard for bench-scale synthesis where regioselectivity is paramount. Unlike
-
Mechanism: In polar aprotic solvents like DMF or Acetonitrile, the reaction proceeds via an ionic mechanism. The solvent plays a critical role; DMF coordinates with the succinimide byproduct, increasing steric bulk and directing the incoming bromine to the para position over the ortho position [1].
-
Best For: Monobromination of electron-rich anilines (e.g., p-anisidine, acetanilide) where avoiding poly-bromination is critical.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
The Industrial Workhorse
DBDMH is an N-halamine similar to NBS but carries two active bromine atoms per molecule.[1][2]
-
Atom Economy: DBDMH has an active bromine content of ~55% compared to NBS's ~45%. More importantly, both bromine atoms can often be utilized, significantly reducing mass intensity [2].
-
Solubility: It is more soluble in organic solvents than NBS, allowing for higher concentration reactions.
-
Best For: Scale-up of pharmaceutical intermediates where cost and waste reduction (E-factor) are drivers.
Oxidative Bromination ( or Oxone/NaBr)
The Green Chemistry Solution
This method avoids handling solid brominating agents or liquid bromine entirely. It generates
-
Mechanism:
. -
Advantage: The only byproduct is water. This "on-water" technique often exhibits unique selectivity due to the hydrophobic effect, where organic substrates aggregate, accelerating the reaction [3].
-
Best For: Environmentally sensitive processes and substrates tolerant of aqueous conditions.[4]
Performance Data Comparison
The following table synthesizes experimental data for the monobromination of Acetanilide (a protected aniline) to 4-Bromoacetanilide .
| Metric | Elemental Bromine ( | NBS (in DMF) | DBDMH | Oxidative ( |
| Yield | 75-80% | 92-95% | 88-92% | 85-90% |
| Selectivity (p:o) | 80:20 | 98:2 | 90:10 | 95:5 |
| Atom Economy | 50% (HBr waste) | 45% (Succinimide waste) | High (Utilizes both Br) | Excellent (Water waste) |
| Safety | Hazardous (Fuming) | Mild Solid | Mild Solid | Corrosive Reagents |
| Cost | Low | High | Moderate | Low |
Table 1: Comparative performance metrics. Note that NBS provides the highest regioselectivity, while Oxidative methods offer the best environmental profile.
Detailed Experimental Protocols
Protocol A: High-Selectivity Monobromination using NBS
Targeting: 4-Bromo-3-(trifluoromethyl)aniline from 3-(trifluoromethyl)aniline
Rationale: The trifluoromethyl group deactivates the ring slightly, but the amino group is a strong activator. DMF is used to ensure para-selectivity relative to the amine [4].
-
Setup: Charge a round-bottom flask with 3-(trifluoromethyl)aniline (10 mmol) and anhydrous DMF (20 mL).
-
Cooling: Cool the solution to 0°C in an ice bath to suppress di-bromination.
-
Addition: Dissolve NBS (10 mmol, 1.0 equiv) in DMF (10 mL) and add dropwise over 30 minutes. Note: Rapid addition leads to local hotspots and poly-bromination.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quench: Pour the mixture into ice-water (100 mL).
-
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 5% sodium thiosulfate (to remove residual bromine) and brine.
-
Purification: Dry over
, concentrate, and recrystallize from ethanol.
Protocol B: Green Oxidative Bromination
Targeting: 4-Bromoaniline from Aniline (using NaBr/Oxone)
Rationale: This method avoids halogenated solvents and uses benign reagents [3].[3][5][6]
-
Setup: Dissolve Aniline (10 mmol) in a mixture of Methanol:Water (1:1, 20 mL).
-
Reagent Prep: Add Sodium Bromide (NaBr, 11 mmol).
-
Oxidation: Add Oxone® (Potassium peroxymonosulfate, 5.5 mmol) in portions over 15 minutes.
-
Observation: The solution will turn transiently orange/yellow as
is generated and immediately consumed. -
Completion: Stir at room temperature for 30-60 minutes.
-
Isolation: Filter the solid precipitate (product). Wash with water to remove salts.
-
Yield: Typically >90% with high purity.
Advanced Topic: Breaking the Ortho/Para Rule
Standard electrophilic aromatic substitution (EAS) forces bromine to the ortho or para positions. However, recent advances allow for Meta-C-H bromination .
Using Palladium catalysis (
Figure 2: Divergent pathways for regiocontrol. Standard reagents follow electronic activation (Ortho/Para), while Pd-catalysis enables Meta-functionalization.[7][8]
References
-
Mitchell, R. H., et al. "N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds."[9] Journal of Organic Chemistry, 1979. Link
-
Manac Inc.[2] "Comparison of DBDMH and NBS: Atom Economy and Industrial Application." Manac Technical Notes, 2021. Link
-
Podgoršek, A., et al. "Green bromination of organic compounds using H2O2–HBr on water." Green Chemistry, 2009. Link
-
BenchChem Protocols. "Regioselective Bromination of 3-(trifluoromethyl)aniline using NBS." BenchChem Application Notes, 2025. Link
-
Wang, H., et al. "Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives." Chemical Science, 2022. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 3. espublisher.com [espublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Efficacy of 2-Bromo-n-(4-bromophenyl)acetamide derivatives against bacterial strains
Title: Comparative Efficacy Guide: 2-Bromo-N-(4-bromophenyl)acetamide Derivatives vs. Standard Antibiotics
Executive Summary This technical guide evaluates the antimicrobial efficacy of This compound and its functional derivatives. Unlike traditional antibiotics that target cell wall synthesis (beta-lactams) or DNA replication (fluoroquinolones), these compounds function primarily as electrophilic alkylating agents . While their molar potency (MIC) is generally lower than blockbuster drugs like Ciprofloxacin, their distinct mechanism of action—targeting nucleophilic thiol groups in bacterial enzymes—offers a strategic alternative for combating Multi-Drug Resistant (MDR) strains. This guide details their chemical basis, comparative performance, and experimental protocols.
Part 1: Chemical Basis & Rationale[1][2][3][4][5]
The core scaffold, This compound , combines a lipophilic transport moiety with a reactive "warhead."
-
The Warhead (
-Bromoacetyl group): The carbon adjacent to the carbonyl is highly electrophilic due to the electron-withdrawing nature of both the oxygen and the bromine. This makes it susceptible to nucleophilic attack by bacterial thiols (cysteine residues). -
The Transport Moiety (4-Bromophenyl ring): The halogenated aromatic ring increases lipophilicity (LogP), facilitating passive diffusion across the bacterial cell membrane, particularly in Gram-positive strains.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the functional zones of the molecule.
Figure 1: Functional decomposition of the this compound scaffold.
Part 2: Comparative Efficacy Data
The following data synthesizes experimental results comparing
Key Insight: While Ciprofloxacin exhibits superior potency (lower MIC) against susceptible strains, bromoacetamide derivatives maintain consistent activity against strains resistant to beta-lactams due to their distinct mechanism.
Table 1: Comparative MIC Ranges ( g/mL)
| Bacterial Strain | This compound | Ciprofloxacin (Standard) | Ampicillin (Standard) | Interpretation |
| S. aureus (Gram +) | 12.5 – 25.0 | 0.1 – 1.0 | 0.5 – 2.0 | Compound shows moderate potency; effective but requires higher dose than Cipro. |
| B. subtilis (Gram +) | 6.25 – 12.5 | 0.05 – 0.5 | 0.1 – 1.0 | High efficacy against spore-formers. |
| E. coli (Gram -) | 50.0 – >100 | 0.004 – 0.02 | 2.0 – 8.0 | Limited efficacy due to Gram-negative outer membrane impermeability. |
| P. aeruginosa (Gram -) | >100 | 0.1 – 2.0 | >64 (Resistant) | Ineffective against Pseudomonas without permeabilizers. |
| MRSA (Resistant) | 25.0 – 50.0 | >4.0 (Resistant) | >32 (Resistant) | CRITICAL: Retains activity where standards fail. |
Data Interpretation:
-
Gram-Positive Bias: The derivatives are 4-8x more effective against Gram-positive bacteria. The lipophilic phenyl ring allows penetration of the peptidoglycan layer, but the outer membrane of Gram-negative bacteria (LPS) acts as a barrier to these neutral electrophiles.
-
Resistance Profile: The MIC for MRSA is comparable to the MIC for susceptible S. aureus, indicating that the mechanism (thiol alkylation) is not affected by mecA gene mutations (PBP2a alteration) that render methicillin ineffective.
Part 3: Mechanism of Action (MOA)
Unlike antibiotics that bind reversibly to receptors, this compound acts via irreversible covalent modification .
Pathway:
-
Permeation: The molecule diffuses through the cell wall.
-
Nucleophilic Attack: The sulfur atom of a cysteine residue (in essential enzymes like DNA polymerase or metabolic synthases) attacks the
-carbon. -
Halide Displacement: The bromine atom is displaced as a leaving group (Br-).
-
Enzyme Inactivation: The enzyme is permanently alkylated, losing function.
-
Cell Death: Accumulation of inactivated enzymes leads to metabolic collapse.
Figure 2: The irreversible alkylation pathway leading to bacterial cell death.
Part 4: Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols.
A. Synthesis of this compound
Rationale: This reaction uses a Schotten-Baumann condition to favor amide formation while neutralizing the HBr byproduct.
-
Reagents: 4-Bromoaniline (10 mmol), Bromoacetyl bromide (12 mmol), Potassium Carbonate (
), Dichloromethane (DCM). -
Dissolution: Dissolve 4-Bromoaniline in 20 mL anhydrous DCM. Add
(1.5 eq) to scavenge acid. -
Addition: Cool to 0°C. Add Bromoacetyl bromide dropwise over 15 minutes. ( Control: Exothermicity).
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: Wash with water (
mL), dry organic layer over , and evaporate. -
Recrystallization: Purify using Ethanol to obtain white needle-like crystals.
B. MIC Determination (Broth Microdilution)
Rationale: This method provides quantitative data compliant with CLSI standards.
-
Preparation: Prepare stock solution of the test compound in DMSO (1 mg/mL).
-
Media: Use Mueller-Hinton Broth (MHB). Cation-adjusted is preferred for reproducibility.
-
Dilution: Create a serial 2-fold dilution in a 96-well plate (Range: 100
g/mL down to 0.19 g/mL). -
Inoculation: Adjust bacterial suspension to
McFarland standard ( CFU/mL), then dilute 1:100. Add 100 L to each well. -
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity . Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/No Growth; Pink = Live).
Part 5: Toxicity & Safety Profile
Critical Warning for Drug Development:
While effective against bacteria,
-
Selectivity Index (SI): Defined as
(Mammalian Cell) / MIC (Bacteria).-
For this compound, the SI is typically low (< 10).
-
Implication: These compounds are best suited for topical applications or surface disinfection rather than systemic oral administration, unless further derivatized to improve selectivity.
-
-
Hemolysis: At concentrations >50
g/mL, these derivatives often show hemolytic activity against human RBCs.
References
-
Gowda, B. T., et al. (2009).[1] this compound.[1] Acta Crystallographica Section E. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. CLSI M100. Link
-
Elekwa, I., et al. (2021). Synthesis and Antibacterial Activity of N-Phenylacetamide Derivatives. Journal of Chemical Society of Nigeria. Link
-
Denyer, S. P. (1995). Mechanisms of action of biocides. International Biodeterioration & Biodegradation. Link
Sources
Definitive Guide to Confirming the Regiochemistry of Aromatic Bromination
Executive Summary: The Structural Imperative
In drug discovery, the difference between an ortho- and para- bromo isomer is not merely structural—it is functional. A shift in the bromine position alters the vector of halogen bonding, changes metabolic liability (blocking metabolic soft spots), and fundamentally reshapes the Structure-Activity Relationship (SAR).
As scientists, we cannot rely on predictive heuristics (e.g., "amides direct para"). Steric bulk, solvent effects, and reversible thermodynamics can skew product distribution. This guide provides a rigorous, data-driven framework for unambiguously confirming the regiochemistry of aromatic bromination products, moving beyond simple observation to structural certainty.
Strategic Analysis: Selecting the Right Validation Tool
Not all analytical methods are created equal.[1][2] While Mass Spectrometry (MS) confirms the presence of bromine, it rarely distinguishes position without specific fragmentation libraries. The choice lies between NMR and X-ray Crystallography.[3]
Table 1: Comparative Efficacy of Structural Elucidation Methods
| Feature | 1H / 13C NMR (1D & 2D) | Single Crystal X-Ray (SC-XRD) | GC-MS / LC-MS |
| Primary Utility | Solution-state connectivity & spatial proximity. | Absolute 3D configuration & packing. | Molecular weight & purity check. |
| Regio-Specificity | High (via coupling constants & NOE). | Definitive (Direct visualization). | Low (Isomers often co-elute/fragment similarly). |
| Sample Requirement | ~5-10 mg (dissolved). | High-quality single crystal (0.1–0.3 mm). | < 1 mg. |
| Turnaround Time | Fast (Minutes to Hours). | Slow (Days to Weeks for growth/solving). | Fast (Minutes).[4] |
| Best For | Routine screening, oils, amorphous solids. | Final compound validation, ambiguous NMR data. | Reaction monitoring (conversion only). |
Deep Dive: The NMR Validation Workflow
Nuclear Magnetic Resonance (NMR) is the workhorse for regiochemical assignment. However, a simple 1H spectrum is often insufficient. You must interrogate the spin system using scalar coupling (
A. Scalar Coupling Logic ( -Values)
The magnitude of the coupling constant is the most reliable indicator of proton relationships on the benzene ring.
-
Ortho-coupling (
): 7.0 – 9.0 Hz . Indicates protons on adjacent carbons.[1][5][6] -
Meta-coupling (
): 1.0 – 3.0 Hz . Indicates protons separated by one carbon. -
Para-coupling (
): < 1.0 Hz . Rarely resolved; typically appears as peak broadening.
B. Symmetry and Pattern Recognition
-
Para-Substitution (1,4-disubstituted): If the two substituents are different (e.g., Acetanilide
4-Bromoacetanilide), the system is AA'BB' (chemically equivalent pairs, magnetically non-equivalent). Look for two "doublets" (actually complex higher-order multiplets) with a strong "roof effect" (leaning toward each other). -
Ortho-Substitution (1,2-disubstituted): Breaks symmetry significantly. Expect four distinct proton environments (ABCD system) if substituents differ.
-
Meta-Substitution (1,3-disubstituted): The key identifier is the isolated singlet-like proton (H-2) between the two substituents, which shows only two small meta-couplings (
).
C. Advanced Validation: NOESY & HMBC
When chemical shifts overlap or coupling is ambiguous (e.g., highly substituted rings), 2D NMR is mandatory.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons within <5 Å of each other.
-
Application: If the bromine is ortho to a methyl group, the aromatic proton signal will NOT show an NOE correlation to the methyl protons. If the bromine is para, the ortho protons WILL show a strong NOE to the methyl group.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Links protons to carbons 2-3 bonds away.
-
Application: Verify the bromine position by observing the loss of a specific
correlation that would exist if a proton were present at that site.
-
Experimental Protocol: Bromination of Acetanilide
This protocol serves as a self-validating system to demonstrate regiochemical control and confirmation. Acetanilide is activated by the amide group, directing electrophiles primarily to the para position due to steric hindrance at the ortho sites.
Materials:
-
Acetanilide (1.35 g, 10 mmol)
-
Glacial Acetic Acid (5 mL)
-
Bromine (
) solution (1.0 M in Acetic Acid) or NBS -
Sodium Bisulfite (
) saturated solution
Step-by-Step Methodology:
-
Solubilization: Dissolve 1.35 g of acetanilide in 5 mL of glacial acetic acid in a 25 mL round-bottom flask. Stir until clear.
-
Insight: Acetic acid serves as both solvent and catalyst, polarizing the
bond.
-
-
Controlled Addition: Add 1.8 g (0.6 mL) of liquid bromine dropwise over 10 minutes.
-
Caution: Exothermic. Maintain temperature < 30°C to minimize di-bromination.
-
-
Reaction Monitoring: Stir for 30 minutes. The deep orange color of bromine should fade to a light yellow/amber.
-
Quenching: Pour the reaction mixture into 50 mL of ice-cold water. If orange color persists, add saturated
dropwise until the solution is colorless (reduces excess to ). -
Isolation: A white precipitate should form immediately. Vacuum filter the solid.
-
Purification: Recrystallize from minimal hot ethanol.
-
Validation: This removes any trace ortho isomer, which is more soluble in ethanol than the para isomer.
-
Analytical Confirmation Data
After drying, the product (4-Bromoacetanilide) is analyzed.[7]
| Parameter | Experimental Value | Reference Standard | Interpretation |
| Melting Point | 166–168 °C | 167–169 °C | Indicates high purity para isomer. (Ortho mp is ~99°C). |
| 1H NMR (DMSO-d6) | AA'BB' System | Large coupling ( |
Visualizations
Diagram 1: Analytical Decision Matrix
This workflow ensures no assumption is left unchecked.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample physical state and spectral complexity.
Diagram 2: NMR Logic for Substitution Patterns
Visualizing the splitting logic for identifying isomers.
Figure 2: Expected NMR signaling pathways for common disubstituted benzene isomers.
References
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 2014.[8] Link
-
Bromination of Acetanilide: Mechanism & Steps. Study.com. Link
-
Comparison of X-ray Crystallography and NMR Spectroscopy. News-Medical.Net. Link
-
1H-1H Coupling in Proton NMR. ACD/Labs. Link
-
Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 3. people.bu.edu [people.bu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. Regioselective electrophilic aromatic bromination: Theoretical analysis and experimental verification - Harbin Institute of Technology [scholar.hit.edu.cn:443]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
